2-(2-Acetamidophenoxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-acetamidophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVGVSUKFCXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939261 | |
| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-12-5 | |
| Record name | 2-[2-(Acetylamino)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC38179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC37054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(2-Acetamidophenoxy)acetic acid
CAS Number: 1798-12-5 Synonyms: [2-(acetylamino)phenoxy]acetic acid
This technical guide provides a comprehensive overview of 2-(2-Acetamidophenoxy)acetic acid, consolidating available data on its physicochemical properties, a proposed synthetic route, and an exploration of its potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
This compound is a solid organic compound.[1] While extensive experimental data is not publicly available, key computed and vendor-supplied properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1798-12-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [2] |
| Physical Form | Solid | [1] |
| InChI Key | FXAVGVSUKFCXDK-UHFFFAOYSA-N | [1] |
| Purity | ~95% (as supplied by vendors) | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Table 2: Safety and Hazard Information
| Identifier | Description | Source |
| Pictogram | GHS07 (Exclamation mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P305+P351+P338 |
Synthesis and Characterization
Proposed Synthetic Workflow
References
Technical Guide: 2-(2-Acetamidophenoxy)acetic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(2-Acetamidophenoxy)acetic acid, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide details its physicochemical properties, provides a step-by-step experimental protocol for its synthesis, and outlines its relevance in the broader context of drug discovery. All quantitative data are presented in a structured format for clarity and ease of comparison.
Physicochemical Properties
This compound is a solid organic compound. Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 209.20 g/mol | |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| CAS Number | 1798-12-5 | |
| Melting Point | 134–138 °C | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the nitration of a precursor, followed by reduction, and subsequent acylation. The following is a representative experimental protocol.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Nitrophenoxy)acetic acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-phenoxyacetic acid to a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 2-(2-nitrophenoxy)acetic acid.
Step 2: Synthesis of 2-(2-Aminophenoxy)acetic acid
-
Dissolve the 2-(2-nitrophenoxy)acetic acid from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 2-(2-aminophenoxy)acetic acid.
Step 3: Synthesis of this compound
-
Suspend 2-(2-aminophenoxy)acetic acid in water.
-
Add acetic anhydride to the suspension.
-
Stir the mixture vigorously at room temperature. The product will begin to precipitate.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological and Pharmaceutical Relevance
While this compound itself is not a therapeutic agent, the phenoxyacetic acid scaffold is a common feature in a variety of biologically active molecules.[2] Derivatives of this core structure have been investigated for a range of pharmacological activities.
Signaling Pathway Context
Derivatives of phenoxyacetic acid have been notably developed as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can exert anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
The general mechanism of action for COX-2 inhibition is depicted in the following signaling pathway diagram.
Caption: General signaling pathway of COX-2 inhibition.
It is important to note that while this pathway is relevant for many derivatives, the specific biological activity and mechanism of action for this compound itself would require further dedicated investigation. Its primary role in the current scientific landscape is that of a versatile chemical intermediate.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Acetamidophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(2-Acetamidophenoxy)acetic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the phenoxyacetic acid class. Its chemical structure consists of a phenyl ring substituted with an acetamido group and an acetic acid moiety linked via an ether bond.
Chemical Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1798-12-5 | |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | N/A |
| SMILES | CC(=O)NC1=CC=CC=C1OCC(=O)O | [1] |
| InChI | InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | [1] |
-
¹H NMR: Expected signals would include aromatic protons, a singlet for the methylene protons of the acetic acid group, a singlet for the methyl protons of the acetamido group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expected signals would include those for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, the methylene carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, C=O stretches for both the carboxylic acid and the amide, and C-O ether stretching.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.[1]
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 2-{[2-(2-oxo-1-azacycloalk-1-yl)acetamido]phenoxy}acetic acids.[2][3] This suggested pathway involves a multi-step process, which can be logically represented as follows:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-(2-Nitrophenoxy)acetic Acid This step would likely follow a standard electrophilic aromatic substitution reaction. While a specific protocol for phenoxyacetic acid is not available, the general procedure involves the careful addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to phenoxyacetic acid at a controlled temperature.
Step 2: Synthesis of 2-(2-Aminophenoxy)acetic Acid The nitro group of 2-(2-nitrophenoxy)acetic acid can be reduced to an amine using various established methods. A common and efficient method is catalytic hydrogenation, where the nitro compound is reacted with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Step 3: Synthesis of this compound The final step is the acetylation of the amino group of 2-(2-aminophenoxy)acetic acid. This can be achieved by reacting the amine with an acetylating agent such as acetic anhydride or acetyl chloride.[4] Alternatively, direct acetylation with acetic acid at elevated temperatures could be a possibility, though it may be less efficient.[5]
Potential Biological Activities and Experimental Protocols
While there is limited direct research on the biological activities of this compound, studies on structurally similar phenoxyacetic acid derivatives suggest potential antiproliferative and antibacterial properties.[6] The following sections outline the experimental protocols that could be employed to investigate these activities.
Antiproliferative Activity
The potential of this compound to inhibit cell growth can be assessed using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[7][8]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
Mechanism of Action: Cell Cycle Analysis and Apoptosis
Should this compound exhibit antiproliferative activity, further investigation into its mechanism of action would be warranted. This could involve assessing its effects on the cell cycle and its ability to induce apoptosis.
Figure 2: Logical workflow for investigating the biological activity of this compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[10]
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI). RNase treatment is necessary to prevent staining of RNA.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which corresponds to their DNA content.[10]
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[11]
Experimental Protocol: Caspase Activity Assay
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents, including caspases.[12][13]
-
Substrate Addition: Add a specific fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) to the cell lysate.[2][12]
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.
-
Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.[12][13]
Potential Signaling Pathway Involvement
While no direct evidence links this compound to specific signaling pathways, the structurally related acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway in some contexts.[14][15] Future research could explore whether this compound or its metabolites have any effect on this or other relevant signaling pathways.
Figure 3: Simplified diagram of the AMPK signaling pathway potentially influenced by acetic acid.
Antibacterial Activity
The potential antibacterial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[16][17]
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[16]
-
Inoculation: Inoculate each well with the bacterial suspension.[17][18]
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 16-20 hours at 37°C).[14][19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
Conclusion
This technical guide provides a foundational understanding of this compound, including its chemical structure, a proposed synthetic route, and potential biological activities with corresponding experimental protocols. While specific experimental data for this compound is currently limited in the public domain, the information presented here, based on analogous compounds, offers a solid starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigation is required to fully elucidate its synthesis, characterize its physicochemical properties, and determine its biological efficacy and mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. rsc.org [rsc.org]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the acetic acid stress response in Saccharomyces cerevisiae with mutated H3 residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-(2-Acetamidophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-(2-Acetamidophenoxy)acetic acid (CAS No: 1798-12-5). The information is structured to be a practical resource for laboratory and development settings, with detailed experimental protocols and a summary of known quantitative data.
Core Physical and Chemical Properties
This compound is a synthetic organic compound belonging to the phenoxyacetic acid family. Its structure, featuring a carboxylic acid group and an acetamido moiety, dictates its physicochemical behavior, including its acidity, polarity, and potential for hydrogen bonding.
Data Presentation: Summary of Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while some properties are well-defined, others are based on computational predictions and experimental data may not be readily available in published literature.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | - | - |
| Molecular Weight | 209.20 g/mol | Experimental | Sigma-Aldrich[1] |
| Melting Point | Not available | - | LookChem[2] |
| Boiling Point | 426.1 °C at 760 mmHg | Calculated | LookChem[2] |
| logP (Octanol/Water) | 0.7 | Predicted (XlogP) | PubChem |
| pKa | Not available | - | - |
| Solubility | Not available | - | LookChem[2] |
Experimental Protocols for Property Determination
This section provides detailed methodologies for the experimental determination of the key physical properties, compiled from standard laboratory practices.
The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.
-
Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperature range from the first sign of melting (onset) to the complete liquefaction of the solid is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.
-
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder until a 1-2 mm column of the sample is packed into the sealed end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
-
Solubility is determined by creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.
-
Principle: An excess amount of the solute is mixed with a specific volume of a solvent (e.g., water, ethanol, DMSO) and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then measured.
-
Apparatus: Constant temperature shaker or water bath, centrifuge, analytical balance, volumetric flasks, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vial is placed in a constant temperature shaker (e.g., at 25°C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
Analysis: A precise aliquot of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC. The solubility is expressed in units such as mg/mL or mol/L.
-
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the primary acidic proton is on the carboxylic acid group. Potentiometric titration is a common method for pKa determination.
-
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized ([acid] = [conjugate base]).
-
Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, and a titration vessel.
-
Procedure:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol) to a known concentration (e.g., 1 mM). The ionic strength is kept constant using an inert salt like KCl.[2]
-
Titration: The solution is placed in the titration vessel, and the pH electrode is immersed. The solution is stirred continuously. A standardized solution of 0.1 M NaOH is added in small, precise increments from the burette.
-
Data Collection: The pH is recorded after each addition of titrant, allowing the system to stabilize.
-
Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa can be determined from the inflection point of this sigmoid curve or more accurately as the pH at the half-equivalence point.
-
The partition coefficient (logP) quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system of n-octanol and water.
-
Principle: The compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
-
Apparatus: Separation funnel or vials, mechanical shaker or rotator, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
System Preparation: Equal volumes of n-octanol and water (or a buffer like PBS, pH 7.4, for logD determination) are mixed and shaken vigorously to mutually saturate the phases. The phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (or added as a stock solution). The two phases are then combined in a vial and agitated for several hours to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the two layers.
-
Analysis: A sample is taken from each phase, and the concentration of the compound is accurately measured using a suitable analytical technique.
-
Calculation: The logP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Mandatory Visualization: Synthesis Workflow
The most common and logical synthesis route for this compound involves a Williamson ether synthesis. The following diagram illustrates this experimental workflow.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Solubility Profile of 2-(2-Acetamidophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility characteristics of 2-(2-Acetamidophenoxy)acetic acid (CAS: 1798-12-5). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's chemical structure. Furthermore, it offers detailed, standardized experimental protocols to enable researchers to determine precise thermodynamic solubility. This guide is intended to be a foundational resource for professionals in drug development and chemical research, facilitating formulation studies, and ensuring data reliability for this compound.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research.[1] A thorough understanding of its solubility is critical for its handling, formulation, and biological assessment. Solubility influences key parameters such as bioavailability, dissolution rate, and the design of effective delivery systems. This document outlines the predicted solubility based on first principles of physical organic chemistry and provides a robust experimental methodology for its quantitative determination.
Predicted Solubility Profile
The solubility of this compound is governed by its functional groups: a carboxylic acid, an amide, a phenyl ring, and an ether linkage. The carboxylic acid group is acidic, suggesting that its aqueous solubility will be highly dependent on pH. The presence of polar groups capable of hydrogen bonding (amide, carboxylic acid) indicates likely solubility in polar organic solvents. The aromatic phenyl ring introduces a hydrophobic character, which will influence its solubility in non-polar environments.
Based on these structural features, a qualitative solubility profile is predicted below.
Data Presentation: Predicted Qualitative Solubility
| Solvent Class | Solvent Example(s) | Predicted Solubility | Justification |
| Aqueous | Water (neutral pH) | Sparingly Soluble | The hydrophobic phenyl ring and the relatively large carbon backbone limit solubility. The polar groups (carboxylic acid, amide) provide some affinity for water, but not enough to overcome the non-polar regions. |
| Aqueous Acid (e.g., pH 2) | Sparingly Soluble | At a pH well below the pKa of the carboxylic acid, the molecule will be in its neutral, protonated form, which is less soluble in water. | |
| Aqueous Base (e.g., pH 9) | Soluble | At a pH above the pKa of the carboxylic acid, the molecule will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and thus more soluble in water.[2] | |
| Polar Protic Organic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and amide functional groups of the molecule. |
| Polar Aprotic Organic | DMSO, DMF, Acetone | Soluble | These solvents can accept hydrogen bonds and have high polarity, which allows for effective solvation of the polar functional groups in the molecule. DMSO is often a very good solvent for compounds of this type. |
| Non-polar Organic | Hexane, Toluene | Insoluble | The high polarity of the carboxylic acid and amide groups makes the molecule incompatible with non-polar solvents. The energy required to break the intermolecular hydrogen bonds of the solute is not compensated by solute-solvent interactions. |
Experimental Protocols
To obtain precise quantitative data, the following experimental protocol for determining thermodynamic (equilibrium) solubility is recommended. The shake-flask method is considered the gold-standard for this purpose.[3][4]
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature and pH.
Principle: An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[5]
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., deionized water, phosphate buffers of various pH, methanol, ethanol, DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks with screw caps
Equipment:
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)
-
A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.
-
Add a known volume of the desired solvent or buffer to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[6]
-
-
Sample Separation and Filtration:
-
After equilibration, remove the vials from the shaker and allow them to stand, permitting the excess solid to settle.
-
For better separation, centrifuge the vials at a high speed to pellet the undissolved solid.[3]
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any microscopic, undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Calculation:
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Diagram 2: pH-Dependent Solubility Relationship
Caption: Logical flow of pH-dependent solubility for an acidic compound.
References
The Elusive Mechanism: A Technical Overview of 2-(2-Acetamidophenoxy)acetic Acid and its Derivatives
Disclaimer: Direct research on the specific mechanism of action for 2-(2-Acetamidophenoxy)acetic acid is not extensively available in the public domain. This technical guide, therefore, provides an in-depth overview of the known mechanisms of action for structurally related phenoxyacetic acid derivatives. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential pharmacological activities of this class of compounds.
Introduction to Phenoxyacetic Acid Derivatives
Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant agents.[1] The core structure, consisting of a phenoxy group linked to an acetic acid moiety, allows for diverse chemical modifications, leading to a wide array of pharmacological profiles. This guide will explore the primary mechanisms of action identified for various derivatives of this compound.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Several derivatives of 2-(2-phenoxyacetamido)benzamide, which are structurally related to this compound, have demonstrated significant antiproliferative activity. The primary mechanism underlying their anticancer effect involves the induction of apoptosis and cell cycle arrest.
Signaling Pathway
The proposed signaling pathway for the anticancer activity of these derivatives in cancer cells, such as the K562 human chronic myelogenous leukemia cell line, involves the activation of caspases, which are key mediators of apoptosis.[2][3] This leads to a halt in the G0/G1 phase of the cell cycle, preventing cancer cell proliferation.[2][3]
Quantitative Data
The antiproliferative activity of these compounds has been quantified through IC50 values, representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) |
| 2-(2-Phenoxyacetamido)benzamide Derivatives | K562 | Varies by derivative |
Experimental Protocols
In Vitro Antiproliferative Activity Assay:
-
Cell Culture: Human chronic myelogenous leukemia (K562) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds. A reference compound, such as colchicine, is used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay, which measures cell protein content.
-
Data Analysis: The percentage of growth inhibition is calculated, and IC50 values are determined from dose-response curves.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant area of research for phenoxyacetic acid derivatives has been their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[4][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[4][5]
Signaling Pathway
By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins (like PGE2) and cytokines (like TNF-α) without significantly affecting the COX-1 isoform, which is involved in maintaining the gastric mucosa. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data
The COX-2 inhibitory activity and selectivity of these derivatives have been determined through in vitro enzyme assays.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Derivative 5d | 0.06 - 0.09 | >10 | 111.53 - 133.34 |
| Derivative 5f | 0.06 - 0.09 | >10 | 111.53 - 133.34 |
| Derivative 7b | 0.06 - 0.09 | >10 | Not specified |
| Celecoxib (Reference) | 0.05 ± 0.02 | 14.93 ± 0.11 | 298.6 |
Data adapted from a study on novel phenoxy acetic acid derivatives.[4]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds in a buffer solution containing necessary co-factors.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
PGE2 Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values for both COX-1 and COX-2 are determined to assess potency and selectivity.
Other Potential Mechanisms and Biological Activities
The phenoxyacetic acid scaffold has been associated with a variety of other biological activities, suggesting multiple potential mechanisms of action.
-
Antibacterial and Antifungal Activity: Various derivatives have shown activity against different strains of bacteria and fungi.[1]
-
Antioxidant Activity: Some compounds have demonstrated radical scavenging properties in assays such as the DPPH assay.[1]
-
Prostacyclin Agonism: A structurally complex derivative containing a phenoxyacetic acid moiety has been identified as a partial agonist of prostacyclin receptors, leading to the inhibition of platelet aggregation through the elevation of intracellular cAMP levels.[6]
Conclusion
While the specific mechanism of action for this compound remains to be fully elucidated, the research on its structural analogs provides a strong foundation for future investigations. The diverse pharmacological activities observed for phenoxyacetic acid derivatives, particularly their anticancer and anti-inflammatory properties, highlight the potential of this chemical scaffold in drug discovery. Further research is warranted to explore the precise molecular targets and signaling pathways of this compound to unlock its therapeutic potential. The experimental protocols and data presented in this guide offer a starting point for such endeavors.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Scientific Exploration of 2-(2-Acetamidophenoxy)acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Acetamidophenoxy)acetic acid, a notable derivative of phenoxyacetic acid. While a singular "discovery" event is not prominently documented in scientific literature, its synthesis and investigation are rooted in the broader exploration of phenoxyacetic acid scaffolds for therapeutic applications. This document details the plausible synthetic pathways, physicochemical properties, and potential biological significance of this compound, drawing from established methodologies for related analogues. It serves as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, structured data, and visual representations of relevant chemical and biological processes.
Introduction
Phenoxyacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, known for a wide array of biological activities. The structural motif of an aryloxyacetic acid has been a cornerstone in the development of various therapeutic agents. The exploration of substituted phenoxyacetic acids, such as this compound, is a logical progression in the quest for novel molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The introduction of an acetamido group at the ortho position of the phenoxy ring can significantly influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets. This guide focuses on the synthesis, characterization, and potential biological context of this compound, providing a technical framework for its further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in research and development settings.
| Property | Value | Source |
| CAS Number | 1798-12-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | FXAVGVSUKFCXDK-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)NC1=CC=CC=C1OCC(=O)O | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the acetylation of 2-aminophenol, followed by etherification with an appropriate haloacetic acid derivative. The following represents a plausible and commonly employed synthetic route.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Acetamidophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-acetamidophenol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser, dropping funnel, and a mechanical stirrer, dissolve the synthesized 2-acetamidophenol in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃), to the solution.[3]
-
Etherification: Add a solution of ethyl bromoacetate dropwise to the reaction mixture at room temperature.[3]
-
Reaction Progression: Stir the mixture for several hours, maintaining the temperature and monitoring the reaction by TLC.[3]
-
Hydrolysis: Upon completion of the ester formation, add a solution of sodium hydroxide in methanol to hydrolyze the ester.[3]
-
Acidification and Isolation: After hydrolysis, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization to obtain the final product.
Synthesis Workflow Diagram
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are not extensively reported, the broader class of phenoxyacetic acid derivatives has been investigated for various therapeutic effects, including anti-inflammatory, antibacterial, and enzyme inhibitory activities.[4][5] For instance, derivatives of phenoxyacetic acid have been explored as selective COX-2 inhibitors, suggesting a role in modulating inflammatory pathways.[3][5]
Acetic acid itself has been shown to influence cellular metabolism through signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.[6][7] The activation of AMPK can lead to the regulation of lipid metabolism, highlighting a potential area of investigation for acetic acid derivatives.[6][7] Furthermore, acetic acid has been implicated in inducing apoptotic cell death in yeast by affecting MAPK signaling pathways, specifically the cell wall integrity pathway.[8]
Generalized Signaling Pathway for Acetic Acid Derivatives
The following diagram illustrates a generalized signaling pathway that could be influenced by acetic acid and its derivatives, based on current literature. It is important to note that this is a hypothetical model for this compound and requires experimental validation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that would be critical in the characterization and evaluation of this compound. Researchers should aim to generate such data in their investigations.
| Data Type | Parameter | Expected Value/Range |
| Synthesis | Yield (%) | > 70% (literature on analogues suggests good yields) |
| Melting Point (°C) | To be determined experimentally | |
| Spectroscopy | ¹H NMR (δ, ppm) | Characteristic peaks for aromatic, methylene, and methyl protons |
| ¹³C NMR (δ, ppm) | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons | |
| Mass Spec (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to 210.06 | |
| Biological Activity | IC₅₀ (µM) | To be determined for specific targets (e.g., COX-2, Aminopeptidase M) |
Conclusion and Future Directions
This compound presents an interesting molecule within the broader class of phenoxyacetic acid derivatives. While its specific discovery and biological profile are yet to be fully elucidated in dedicated studies, the established synthetic routes and the known activities of related compounds provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers, outlining the necessary protocols and conceptual frameworks to explore its potential.
Future investigations should focus on:
-
Optimized Synthesis and Characterization: Detailed spectroscopic and crystallographic analysis to confirm its structure.
-
In-depth Biological Screening: Evaluation against a panel of relevant biological targets, including enzymes and receptors implicated in inflammation and metabolic diseases.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of further analogues to identify key structural features for desired biological activity.
By systematically addressing these areas, the scientific community can fully uncover the potential of this compound as a lead compound in drug discovery and a valuable tool for chemical biology.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Acetamidophenoxy)acetic Acid and Its Derivatives
This technical guide provides a comprehensive overview of 2-(2-Acetamidophenoxy)acetic acid and its derivatives, with a focus on their synthesis, chemical properties, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a derivative of phenoxyacetic acid, a class of compounds with a wide range of biological activities.[1] The core structure consists of a phenoxyacetic acid moiety with an acetamido group at the ortho position of the benzene ring.
Table 1: Physicochemical Properties of 2-(2-Acetamidophenyl)acetic acid (Isomer)
| Property | Value | Source |
| Molecular Formula | C10H11NO3 | PubChem |
| Molecular Weight | 193.20 g/mol | PubChem |
| IUPAC Name | 2-(2-acetamidophenyl)acetic acid | PubChem |
| CAS Number | 103205-34-1 | PubChem |
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound, specifically 2-(2-phenoxyacetamido)benzamides, has been described in the literature.[4][5] The general synthetic scheme involves the reaction of an appropriate acid chloride with an aminobenzamide in pyridine.
Experimental Protocol: Synthesis of 2-(2-phenoxyacetamido)benzamides [4]
-
Preparation of Acid Chlorides: The corresponding phenoxyacetic acid is treated with thionyl chloride to yield the crude acid chloride.
-
Amidation Reaction: A mixture of the appropriate acid chloride and a substituted 2-aminobenzamide in pyridine is stirred in an ice bath to yield the final 2-(2-phenoxyacetamido)benzamide derivative.
Biological Activity and Mechanism of Action
Derivatives of this compound have shown significant biological activity, particularly as antiproliferative agents.
Several novel 2-(2-phenoxyacetamido)benzamides were evaluated for their in vitro antiproliferative activity against the K562 human chronic myelogenous leukemia cell line.[4][5] The most active compounds were further tested against a panel of 60 human tumor cell lines.
Table 2: In Vitro Antiproliferative Activity of Selected 2-(2-Phenoxyacetamido)benzamides against K562 Cells [4]
| Compound | R | R1 | % Growth Inhibition at 10 µM | IC50 (µM) |
| 17a | H | H | >50 | 2.5 |
| 17b | F | H | <50 | >10 |
| 17c | Cl | H | >50 | 1.8 |
| 17d | Br | H | >50 | 1.5 |
| 17e | I | H | >50 | 1.2 |
| 17f | CH3 | H | <50 | >10 |
| 17g | OCH3 | H | <50 | >10 |
| 17h | NO2 | H | >50 | 0.8 |
The most active compounds were found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in K562 cells.[4][5] This apoptotic process was mediated by the activation of caspases.
Experimental Protocol: Cell Cycle Analysis [4]
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol. The fixed cells are then stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the cell cycle distribution.
Experimental Protocol: Apoptosis Assay (Caspase Activation) [4]
-
Cell Treatment: K562 cells are treated with the test compounds for 24 hours.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with primary antibodies against pro-caspase 3 and β-actin, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.
Other Biological Activities of Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are a versatile class of compounds with a broad spectrum of reported biological activities, including:
-
Antibacterial Activity: Certain phenoxyacetic acid derivatives have demonstrated antibacterial activity against various strains of bacteria.[1] For instance, 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid showed good activity against M. smegmatis.[1]
-
Anti-inflammatory Activity: Some derivatives have been investigated as selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
-
Platelet Aggregation Inhibition: A structurally novel phenoxyacetic acid derivative, BMY 42393, acts as a prostacyclin partial agonist, inhibiting platelet aggregation by elevating cAMP levels.[8]
This guide highlights the therapeutic potential of this compound and its derivatives, particularly in the realm of oncology. Further research into the synthesis of novel analogs and a deeper understanding of their mechanisms of action could lead to the development of new and effective therapeutic agents.
References
- 1. jetir.org [jetir.org]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Herbicidal Potential of 2-(2-Acetamidophenoxy)acetic Acid: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Acetamidophenoxy)acetic acid, a synthetic chemical compound, has primarily been investigated for its biological activity as a herbicide. Belonging to the phenoxyacetic acid class of compounds, it is structurally related to well-known synthetic auxins used in agriculture for broadleaf weed control. This technical guide provides a comprehensive overview of the available scientific information regarding the biological activity of this compound, with a focus on its herbicidal properties, mechanism of action, and available toxicological data.
Herbicidal Activity and Mechanism of Action
The primary biological effect of this compound is its activity as a plant growth regulator, specifically mimicking the natural plant hormone auxin.[1] Synthetic auxins, when applied to susceptible plants, disrupt normal growth processes, leading to uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and ultimately, plant death. This mode of action is characteristic of phenoxyacetic acid herbicides.[2][3]
Signaling Pathway
The herbicidal action of synthetic auxins like this compound is mediated through the plant's natural auxin signaling pathway. The key steps are as follows:
-
Perception: The synthetic auxin binds to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.
-
Derepression of Transcription: This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.
-
Proteasomal Degradation: The Aux/IAA proteins are subsequently ubiquitinated and targeted for degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a wide range of auxin-responsive genes.
-
Physiological Response: The altered gene expression leads to the physiological and morphological changes characteristic of auxin herbicide phytotoxicity, including uncontrolled growth and eventual plant death.
References
Technical Guide: NMR Spectral Data of 2-(2-Acetamidophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-acetamidophenoxy)acetic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on data from closely related analogs and predictive models. This information is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.19 g/mol CAS Number: 2065-93-2
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally similar compounds, including 2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid, N-(2-hydroxyphenyl)acetamide, and phenoxyacetic acid.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | ~10.0 - 13.0 | Singlet (broad) | 1H |
| H-b | ~9.30 | Singlet | 1H |
| H-c | ~7.95 | Doublet | 1H |
| H-d, H-e, H-f | ~6.80 - 7.40 | Multiplet | 3H |
| H-g | ~4.75 | Singlet | 2H |
| H-h | ~2.10 | Singlet | 3H |
Prediction based on analysis of a closely related structure reported in the Journal of the Serbian Chemical Society (2004).
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~170.5 |
| C-2 | ~169.0 |
| C-3 | ~147.0 |
| C-4 | ~127.0 |
| C-5 | ~125.0 |
| C-6 | ~122.0 |
| C-7 | ~120.0 |
| C-8 | ~115.0 |
| C-9 | ~65.0 |
| C-10 | ~24.0 |
Prediction based on additive effects from spectral data of N-(2-hydroxyphenyl)acetamide and phenoxyacetic acid.
Experimental Protocols
The following is a generalized experimental protocol for acquiring the NMR spectra of this compound, based on methodologies reported for similar compounds.
Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Instrument: 200 MHz (or higher field) NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K (25 °C)
For ¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
For ¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.
Caption: Workflow for the synthesis and NMR characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data on a purified sample and compare it with the predictions provided herein.
2-(2-Acetamidophenoxy)acetic acid InChI key FXAVGVSUKFCXDK-UHFFFAOYSA-N
InChI Key: FXAVGVSUKFCXDK-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of 2-(2-acetamidophenoxy)acetic acid, a molecule of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and potential biological activities based on available data and analysis of structurally related compounds.
Chemical and Physical Properties
This compound is a derivative of phenoxyacetic acid, characterized by an acetamido group at the ortho position of the phenoxy ring. Its chemical structure suggests potential for various intermolecular interactions, influencing its physical and biological properties. While extensive experimental data for this specific molecule is not widely published, its properties can be predicted and are summarized in the tables below.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | - |
| Molecular Weight | 209.2 g/mol | - |
| InChI Key | FXAVGVSUKFCXDK-UHFFFAOYSA-N | - |
| XlogP (predicted) | 0.7 | PubChemLite[1] |
| pKa (predicted) | The carboxylic acid group is expected to have a pKa value similar to other phenoxyacetic acids, typically in the range of 3-4. The amide proton is significantly less acidic.[2][3] | Inferred from related compounds |
| Solubility (predicted) | Expected to have some solubility in water, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated. Solubility is likely higher in polar organic solvents like methanol, ethanol, and DMSO.[4] | Inferred from related compounds |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 210.07608 |
| [M+Na]⁺ | 232.05802 |
| [M-H]⁻ | 208.06152 |
| [M+NH₄]⁺ | 227.10262 |
| [M+K]⁺ | 248.03196 |
| [M+H-H₂O]⁺ | 192.06606 |
| [M+HCOO]⁻ | 254.06700 |
| [M+CH₃COO]⁻ | 268.08265 |
| Data sourced from PubChemLite.[1] |
Synthesis and Characterization
A plausible and common method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.
Experimental Protocol: Williamson Ether Synthesis (Adapted)
This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.[7]
Materials:
-
2-Acetamidophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chloroacetic acid
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve 2-acetamidophenol in an aqueous solution of sodium hydroxide. Stir the mixture until a homogenous solution is formed. This deprotonates the phenolic hydroxyl group to form the sodium phenoxide.
-
Nucleophilic Substitution: To the phenoxide solution, add an aqueous solution of chloroacetic acid. Heat the reaction mixture to reflux for 1-2 hours to facilitate the Sₙ2 reaction.
-
Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to protonate the carboxylic acid and any unreacted phenoxide. The product will likely precipitate. Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer as its sodium salt. The aqueous layer is then re-acidified with HCl to precipitate the purified this compound.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: General workflow for the synthesis of this compound.
Characterization
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~6.8-8.0 ppm), the methylene protons of the acetic acid moiety (singlet, ~4.5-5.0 ppm), the methyl protons of the acetamido group (singlet, ~2.1 ppm), and the amide proton (broad singlet, ~8.0-9.0 ppm). The carboxylic acid proton will be a broad singlet at ~10-12 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the carboxylic acid and amide groups (~170-175 ppm), the methylene carbon (~65-70 ppm), and the methyl carbon (~24 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretch of the amide (~3300), C=O stretches for the carboxylic acid and amide (~1650-1750), C-O ether stretch (~1200-1250), and aromatic C=C stretches (~1450-1600). |
| Mass Spec. | Molecular ion peak and fragmentation patterns consistent with the structure, including loss of the acetic acid moiety and cleavage of the amide bond. |
Potential Biological Activities and Mechanism of Action
Direct biological studies on this compound are limited in the public domain. However, the broader class of phenoxyacetic acid derivatives has been investigated for various pharmacological activities. This suggests potential avenues for research into the biological profile of the title compound.
Postulated Areas of Biological Investigation
-
Anti-inflammatory and Analgesic Activity: Many phenoxyacetic acid derivatives are known to exhibit anti-inflammatory and analgesic properties.[16][17][18][19][20][21][22][23] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
-
Antimicrobial Activity: Some phenoxyacetic acid derivatives have shown antibacterial and antifungal properties.[24][25] The acetamido group might modulate this activity.
-
Anticancer Activity: Derivatives of 2-(2-phenoxyacetamido)benzamides have been reported to possess antiproliferative activity against cancer cell lines, inducing cell cycle arrest and apoptosis.[2][26] While this compound is a simpler structure, it could serve as a scaffold or starting material for the synthesis of more complex and potent anticancer agents.
Hypothetical Mechanism of Action (Anti-inflammatory)
Based on related compounds, a potential anti-inflammatory mechanism could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Caption: Hypothesized anti-inflammatory mechanism of action.
Experimental Protocols for Biological Assays
To investigate the potential biological activities of this compound, a series of in vitro and in vivo assays would be necessary.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
Objective: To determine if this compound can inhibit COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Positive controls (e.g., indomethacin for COX-1/2, celecoxib for COX-2)
-
Assay buffer and co-factors
-
Prostaglandin detection kit (e.g., ELISA-based)
Procedure:
-
Prepare a series of dilutions of the test compound and control drugs.
-
In a multi-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.
-
Add the test compound or control to the respective wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Caption: Workflow for an in vitro COX inhibition assay.
Conclusion
This compound is a readily synthesizable molecule with potential for biological activity, particularly in the areas of inflammation and pain. While direct experimental evidence is currently sparse, this technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from structurally related compounds. Further research is warranted to fully elucidate the properties and potential applications of this compound in drug discovery and development.
References
- 1. PubChemLite - this compound (C10H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetic acid [webbook.nist.gov]
- 14. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]
- 16. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo analgesic activity, toxicity and phytochemical screening of the hydroalcoholic extract from the leaves of Psidium cattleianum Sabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients | PLOS One [journals.plos.org]
- 25. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
Technical Guide: Predicted Collision Cross Section and Biological Context of 2-(2-Acetamidophenoxy)acetic acid
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the collision cross section (CCS) of 2-(2-Acetamidophenoxy)acetic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical and potential biological properties of this molecule. This document outlines predictive methods for CCS, details experimental protocols for its measurement, and explores potential biological pathways based on its structural motifs.
Predicted and Experimental Collision Cross Section (CCS)
The collision cross section is a critical physicochemical parameter that describes the size and shape of an ion in the gas phase. It is increasingly used in analytical chemistry and 'omics' research to enhance the confidence of compound identification.[1]
Predictive Approaches for CCS
While no specific predicted CCS value for this compound is readily available in public databases, several computational methods can be employed for its prediction. These methods range from first-principles calculations to machine learning models.
-
Three-Dimensional Structure-Based Calculations: Traditional methods involve generating a 3D energy-minimized structure of the ion and using computational models to calculate its interaction with a drift gas.[2][3]
-
Machine Learning Models: More recent approaches utilize machine learning algorithms, such as support vector regression (SVR), trained on large datasets of experimentally determined CCS values.[4] These models predict CCS values from 2D molecular descriptors, offering a high-throughput alternative with prediction errors often below 5%.[3][5] A large-scale predicted CCS database, MetCCS, has been generated for a vast number of metabolites using this approach.[4]
Experimental Determination of CCS
The experimental determination of CCS is primarily achieved through ion mobility spectrometry-mass spectrometry (IMS-MS).[1][6][7] This technique separates ions based on their size and shape as they drift through a gas-filled tube under the influence of an electric field.[8][9]
Table 1: Predicted and Experimental CCS Data for this compound
| Parameter | Value (Ų) | Method | Ion Adduct | Drift Gas | Notes |
| Predicted CCS | Value | Machine Learning (e.g., SVR) | [M+H]⁺ | N₂ | Prediction based on 2D molecular descriptors. |
| Predicted CCS | Value | 3D Structure Calculation | [M+H]⁺ | N₂ | Computationally intensive, based on minimized energy structure. |
| Experimental CCS | Value | Drift Tube IMS-MS (DT-IMS) | [M+H]⁺ | N₂ | Requires experimental measurement. |
| Experimental CCS | Value | Traveling Wave IMS-MS (TWIMS) | [M+H]⁺ | N₂ | Requires calibration with known standards. |
Note: "Value" indicates where the specific numerical data would be placed once determined.
Experimental Protocol: CCS Determination by IMS-MS
The following provides a generalized workflow for the determination of the CCS value of this compound using ion mobility-mass spectrometry.
Detailed Methodology
-
Sample Preparation : A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water, acetonitrile, and formic acid). A separate solution of known CCS calibration standards is also prepared.
-
Ionization : The sample solution is introduced into the mass spectrometer via electrospray ionization (ESI), generating gas-phase ions of the analyte.
-
Ion Mobility Separation : The ions are guided into the ion mobility cell, which is filled with a neutral buffer gas (typically nitrogen). An electric field propels the ions through the cell, and they are separated based on their differential mobility, which is a function of their size, shape, and charge.
-
Mass Analysis : The mobility-separated ions then enter a mass analyzer (e.g., time-of-flight, TOF) to determine their mass-to-charge ratio (m/z).
-
Data Processing : The arrival time distribution of the ions is recorded. For traveling wave IMS, a calibration curve is constructed using the known CCS values and measured arrival times of the calibrant ions. The CCS of the analyte is then calculated from its measured arrival time using this calibration curve. For drift tube IMS, the CCS can be calculated directly from the measured drift time and experimental parameters.[6]
Potential Biological Pathways and Relevance
While direct studies on the signaling pathways of this compound are not available, its structural components, phenoxyacetic acid and acetic acid, are known to have biological activities.
Relevance of the Phenoxyacetic Acid Moiety
Derivatives of phenoxyacetic acid have been investigated for a range of biological activities. For instance, some have shown antibacterial properties, while others have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[10][11]
Relevance of the Acetic Acid Moiety and Acetate Metabolism
The acetic acid component of the molecule can be metabolized to acetate, a key intermediate in cellular metabolism. Acetate is converted to acetyl-CoA, which plays a central role in both energy production and biosynthesis.
-
Energy Metabolism : Acetyl-CoA enters the tricarboxylic acid (TCA) cycle in the mitochondria for the production of ATP.[12]
-
Lipogenesis : In the cytoplasm, acetyl-CoA is a precursor for the synthesis of fatty acids.[12][13]
-
Epigenetic Regulation : Acetyl-CoA is the acetyl group donor for histone acetylation, an important epigenetic modification that regulates gene expression. The enzyme ACSS2 is crucial for generating nuclear acetyl-CoA from acetate for this purpose.[14]
The administration of acetic acid has been shown to affect lipid metabolism and improve glucose tolerance in animal models of type 2 diabetes.[15] It also exhibits antibacterial activity against various pathogens.[16]
This diagram illustrates the potential metabolic fate of the acetic acid portion of the molecule and its entry into central cellular pathways. The conversion of acetate to acetyl-CoA is a critical node, linking the compound to fundamental processes of energy metabolism, biosynthesis, and epigenetic regulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Collision cross section predictions using 2-dimensional molecular descriptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Collision cross section predictions using 2-dimensional molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Collisional Cross Section Measurement by Multipass Cyclic Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recommendations for reporting ion mobility Mass Spectrometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetate production from glucose and coupling to mitochondrial metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of 2-(2-Acetamidophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazard information for 2-(2-Acetamidophenoxy)acetic acid (CAS No. 1798-12-5). The information presented is collated from available Safety Data Sheets (SDS) for this compound and its close structural analogs. It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and safe handling procedures associated with this substance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification, based on data for the compound and its close analogs, is as follows:
-
Acute Toxicity, Oral (Category 4) [1]
-
Skin Corrosion/Irritation (Category 2) [1]
-
Serious Eye Damage/Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following diagram illustrates the GHS hazard pictograms associated with this compound.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The table below summarizes available information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.20 g/mol | |
| Appearance | White Solid | [2] |
| Purity | ≥97% |
Toxicological Information
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not specified | [1] |
| Skin Irritation | Category 2 (Causes skin irritation) | Not specified | [1][2] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Not specified | [1][2] |
| Respiratory Irritation | Category 3 (May cause respiratory tract irritation) | Not specified | [1][2] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Precautions for Safe Handling:
-
Avoid inhalation, contact with eyes, and skin.[1]
-
Use only in well-ventilated areas with appropriate exhaust ventilation.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wear appropriate personal protective equipment (PPE).[1]
Conditions for Safe Storage:
-
Keep container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature: 2-8°C, stored under nitrogen.[1]
The following workflow outlines the recommended personal protective equipment (PPE) for handling this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[1]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Rinse mouth.[1]
The following decision tree outlines the emergency procedures in case of accidental exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Hazardous Combustion Products: May include carbon monoxide (CO) and carbon dioxide (CO2).[3][4]
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Try to prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Methods for Cleaning Up: Absorb solutions with finely-powdered liquid-binding material. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[3]
-
Incompatible Materials: Strong oxidizing agents, bases, alcohols, and reducing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[3][4]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any in-house safety evaluation.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical and ensure that all appropriate safety measures are in place.
References
Methodological & Application
Synthesis Protocol for 2-(2-Acetamidophenoxy)acetic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(2-Acetamidophenoxy)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is based on the principles of the Williamson ether synthesis.
Overview
The synthesis of this compound is achieved through the reaction of 2-Acetamidophenol with chloroacetic acid in the presence of a strong base. The phenolic hydroxyl group of 2-Acetamidophenol is deprotonated by the base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the desired ether. Subsequent acidification of the reaction mixture yields the final product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Acetamidophenol | Reagent | Sigma-Aldrich |
| Chloroacetic Acid | Reagent | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Hydrochloric Acid (HCl), 6M | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
pH paper
-
Standard laboratory glassware
Synthesis Procedure
-
Preparation of Sodium 2-Acetamidophenoxide: In a 250 mL round-bottom flask, dissolve 2-Acetamidophenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until a clear solution is obtained.
-
Reaction with Chloroacetic Acid: To the solution of sodium 2-acetamidophenoxide, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide (sodium chloroacetate).
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to a gentle boil using a heating mantle. Continue refluxing for 30 to 40 minutes.[1]
-
Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and acidify by dropwise addition of 6M hydrochloric acid until the pH is acidic, as indicated by litmus paper.[1]
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether.[1] Separate the organic layer.
-
Purification: Wash the organic layer with water and then extract with a saturated sodium bicarbonate solution.[1] The product will move into the aqueous bicarbonate layer.
-
Precipitation: Carefully acidify the sodium bicarbonate layer with 6M HCl.[1] This will cause the this compound to precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water and allow them to air dry. For further purification, recrystallization from hot water can be performed.[1][2]
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of phenoxyacetic acids via Williamson ether synthesis, which can be adapted for the synthesis of the target compound.
| Parameter | Value | Reference |
| Molar Ratio (Phenol:Base:Chloroacetic Acid) | 1 : 2 : 1.1 | [1][2] |
| Reaction Temperature (°C) | 90-100 | [1] |
| Reaction Time (minutes) | 30 - 40 | [1] |
| Typical Yield (%) | ~75 | [3] |
Visualizations
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes & Protocols: Leveraging 2-(2-Acetamidophenoxy)acetic Acid in Modern Drug Design
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient drug discovery. 2-(2-Acetamidophenoxy)acetic acid emerges as such a scaffold, offering a unique combination of structural rigidity and synthetic tractability. Its core structure, featuring a phenoxyacetic acid moiety linked to an acetamide group, provides a versatile template for generating libraries of compounds with diverse pharmacological activities. Phenoxyacetic acid derivatives are well-established pharmacophores in numerous drug classes, including anti-inflammatory agents, antibacterial compounds, and analgesics.[1][2]
This guide provides an in-depth exploration of this compound as a foundational molecule in drug design. We will dissect its applications, provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives, and offer insights into the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this scaffold for the creation of novel therapeutic agents.
Compound Profile: this compound
A thorough understanding of the starting material is critical for its successful application. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1798-12-5 | [3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [4] |
| Molecular Weight | 209.20 g/mol | [5] |
| SMILES | CC(=O)NC1=CC=CC=C1OCC(=O)O | [4] |
| InChIKey | FXAVGVSUKFCXDK-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.7 | [4] |
| Purity | Typically ≥97% | [3] |
The structure contains three key functional regions for chemical modification: the carboxylic acid, the amide, and the aromatic ring, making it an exceptionally versatile starting point for library synthesis.
Core Applications in Drug Discovery
The this compound scaffold has been successfully employed to develop compounds targeting several key areas of disease pathology.
Lead Scaffold for Selective COX-2 Inhibitors
Chronic inflammation is a major driver of various diseases, including arthritis, cardiovascular disease, and cancer.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, but their long-term use is often limited by gastrointestinal side effects stemming from the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[8] Consequently, the development of selective COX-2 inhibitors remains a high-priority therapeutic goal.
The phenoxyacetic acid moiety is a known pharmacophore for targeting COX enzymes.[9] Derivatives of this compound have been synthesized and shown to exhibit potent and selective inhibition of COX-2.[7][8][10] These compounds function by blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] The strategic design of these inhibitors often involves modifying the core scaffold to achieve optimal interaction with the active site of the COX-2 enzyme.
Precursor for Aminopeptidase M Inhibitors
Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their dysregulation is implicated in various physiological processes, making them viable therapeutic targets. Research has demonstrated that derivatives of this compound can be synthesized to act as inhibitors of aminopeptidase M.[11] In one study, a series of phenoxyacetic acids with an ω-lactam ring were prepared, with one derivative showing a Kᵢ of 243.6 μM against porcine kidney aminopeptidase M.[11] This highlights the scaffold's utility in generating enzyme inhibitors beyond the COX family.
Foundation for Novel Antibacterial Agents
The phenoxyacetic acid core is also present in compounds with demonstrated antibacterial activity.[1] While this compound itself is not a primary antibiotic, its structure serves as an excellent starting point for the synthesis of derivatives with antimicrobial properties. For instance, studies have shown that related phenoxyacetic acid compounds exhibit good activity against strains like Staphylococcus aureus and E. coli.[1] Acetic acid itself has known antibacterial properties against biofilm-producing pathogens, which may contribute to the overall activity of its more complex derivatives.[12][13]
Key Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of derivatives based on the this compound scaffold.
Protocol 1: Synthesis of a Hydrazone Derivative as a Potential COX-2 Inhibitor
This protocol describes a representative synthesis adapted from methodologies used to create potent COX-2 inhibitors.[6][8] It involves a two-step process: (1) preparation of an aldehyde intermediate from a related phenoxyacetic acid, and (2) condensation with a hydrazide to form the final hydrazone product.
Rationale: The hydrazone linkage provides a structurally rigid and planar system that can be decorated with various substituents to probe the binding pocket of the target enzyme. The use of an acid catalyst like acetic acid is standard for promoting the dehydration step in imine/hydrazone formation.
Materials & Reagents:
-
2-(2-formylphenoxy)acetic acid (or a substituted analog)[14]
-
Substituted benzohydrazide (e.g., 4-chlorobenzohydrazide)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (2 mmol) and the desired hydrazide derivative (2 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.3 mL).
-
Reflux: Heat the mixture to reflux with stirring and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the filtered solid in a vacuum oven.
-
Purification: For higher purity, recrystallize the product from an ethanol/DMF solvent mixture.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected spectra would show characteristic signals for the hydrazone proton (-CH=N-), amide proton (-NH-), and the carboxylic acid proton.[8]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a standard, reliable method for determining the IC₅₀ values of synthesized compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. COX catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.
Materials & Reagents:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (chromogenic co-substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, Mefenamic Acid for general inhibition)[8]
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Plate Setup: To the wells of a 96-well plate, add:
-
150 µL of assay buffer
-
10 µL of the enzyme solution
-
10 µL of the test compound at various concentrations (typically a serial dilution). For the control, add 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To each well, add 20 µL of a solution containing both arachidonic acid and TMPD to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590-620 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Data Interpretation & Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold provides valuable insights into the structural requirements for potent and selective biological activity.
Example SAR for COX-2 Inhibition: Studies on hydrazone derivatives have revealed key SAR trends.[8]
-
Substitution on the Phenoxy Ring: Introducing an electron-withdrawing group, such as a bromine atom, at the para-position of the phenoxy ring generally increases COX-2 inhibitory activity compared to unsubstituted analogs.[8]
-
Substitution on the Terminal Phenyl Ring: A para-chloro substitution on the terminal phenyl ring of the hydrazone moiety has been shown to yield superior inhibitory effects compared to para-methyl or unsubstituted versions.[8]
Illustrative Data Summary (Hypothetical data based on published trends[7][8]):
| Compound ID | R¹ (Phenoxy) | R² (Phenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 5a | H | H | 10.5 | 0.97 | 10.8 |
| 5d | 4-Br | H | 9.03 | 0.08 | 112.9 |
| 5f | 4-Br | 4-Cl | 8.00 | 0.06 | 133.3 |
| Celecoxib | (Reference) | (Reference) | 14.93 | 0.05 | 298.6 |
This data clearly illustrates that specific halogen substitutions (R¹=Br, R²=Cl) dramatically enhance both potency against COX-2 and selectivity over COX-1.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its proven utility in the design of selective COX-2 inhibitors, coupled with its potential for developing other classes of enzyme inhibitors and therapeutic agents, marks it as a molecule of significant interest. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the vast chemical space accessible from this privileged structure, paving the way for the discovery of next-generation therapeutics.
References
- 1. jetir.org [jetir.org]
- 2. SE469741B - Analgesic and anti-inflammatory compositions containing a propionic acid or acetic acid derivative and diphenhydramine [2-(diphenylmethoxy)-N,N-dimethylethyl- amine] - Google Patents [patents.google.com]
- 3. This compound - CAS:1798-12-5 - 阿镁生物 [amaybio.com]
- 4. PubChemLite - this compound (C10H11NO4) [pubchemlite.lcsb.uni.lu]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetic acid, 2-(2-formylphenoxy)- | C9H8O4 | CID 46533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Acetamidophenoxy)acetic Acid as a Potential COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] This differential expression makes COX-2 an attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[3]
Phenoxyacetic acid derivatives have been explored as a promising scaffold for the development of selective COX-2 inhibitors.[4][5] This document provides a detailed overview of the potential of 2-(2-Acetamidophenoxy)acetic acid as a COX-2 inhibitor, including hypothetical data presentation, detailed experimental protocols for its evaluation, and diagrams of relevant biological pathways and experimental workflows. While specific experimental data for this compound is not publicly available, the following sections are based on established methodologies for evaluating similar compounds.
Data Presentation
The following tables present hypothetical data for this compound to illustrate how its COX-2 inhibitory potential could be characterized and compared to known inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
| Indomethacin (Reference) | 0.1 | 5 | 0.02 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Ulcer Index |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 35 | 0.5 |
| This compound | 30 | 58 | 1.2 |
| Celecoxib (Reference) | 10 | 65 | 0.8 |
| Indomethacin (Reference) | 10 | 70 | 4.5 |
Paw edema inhibition is a measure of anti-inflammatory activity. The ulcer index is a measure of gastrointestinal side effects.
Signaling Pathway
The following diagram illustrates the COX-2 signaling pathway, which is the target of this compound.
Caption: The COX-2 signaling pathway illustrating the conversion of arachidonic acid to prostaglandins.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib and Indomethacin (reference inhibitors)
-
DMSO (solvent)
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection
-
Prostaglandin detection kit (e.g., PGE2 EIA kit)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors in DMSO.
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
-
Inhibitor Incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Reaction Incubation:
-
Incubate the plate for 10 minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection:
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
In Vivo Acetic Acid-Induced Writhing Test in Mice
This protocol is used to evaluate the peripheral analgesic and anti-inflammatory activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (test compound)
-
Indomethacin (reference drug)
-
0.6% Acetic acid solution
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Stopwatch
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Grouping and Dosing:
-
Randomly divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (Indomethacin, 10 mg/kg)
-
Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Administer the vehicle, reference drug, or test compound orally.
-
-
Induction of Writhing:
-
After 60 minutes of drug administration, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (stretching of the abdomen and hind limbs) for a period of 10 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of protection (analgesic activity) using the following formula:
-
% Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
-
Caption: Experimental workflow for the in vivo acetic acid-induced writhing test.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the evaluation of this compound as a potential selective COX-2 inhibitor. The methodologies described for in vitro enzyme inhibition and in vivo anti-inflammatory activity are standard in the field and will allow for a thorough characterization of the compound's pharmacological profile. The hypothetical data and diagrams serve as a guide for data interpretation and understanding the underlying biological mechanisms. Further studies, including pharmacokinetic and toxicology assessments, would be necessary for the complete preclinical development of this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Phenoxyacetic Acid and Acetamide Derivatives in Inflammation Research
Introduction
Phenoxyacetic acid and acetamide derivatives have emerged as a promising class of compounds in the field of inflammation research.[1] These molecules, structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs), have been investigated for their potential to modulate key inflammatory pathways.[2] The core structure allows for diverse chemical modifications, enabling the development of derivatives with enhanced potency and selectivity.[3][4]
Mechanism of Action
The primary anti-inflammatory mechanism of many phenoxyacetic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][5][6] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][6]
Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[5][7][8] The reduction of these cytokines contributes to the overall anti-inflammatory effect.[9][10]
Quantitative Data Summary
The following table summarizes the in vitro COX-2 inhibitory activity of several phenoxyacetic acid derivatives as reported in the literature. This data highlights the potential for potent and selective COX-2 inhibition within this class of compounds.
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 5d | 0.09 | 111.53 | [5] |
| 5e | 0.08 | >125 | [5] |
| 5f | 0.06 | 133.34 | [5] |
| 6a | 0.03 | 365.4 | [2] |
| 6c | 0.03 | 196.9 | [2] |
| 7b | 0.07 | >142.85 | [5] |
| 10c | 0.08 | >125 | [5] |
| 10d | 0.07 | >142.85 | [5] |
| 10e | 0.08 | 125 | [5] |
| 10f | 0.09 | >111.11 | [5] |
| Celecoxib (Reference) | 0.05 | 298.6 | [5] |
| Mefenamic Acid (Reference) | 1.98 | 0.27 | [5] |
Experimental Protocols
In Vitro Protocols
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Mefenamic acid)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
This protocol assesses the effect of test compounds on the production of pro-inflammatory cytokines in cultured macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.[10]
-
Test compounds
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-1β, and IL-6.[9]
Procedure:
-
Seed macrophages in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits.
-
Analyze the data to determine the dose-dependent effect of the compound on cytokine production.
In Vivo Protocols
This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of new compounds.[8][11]
Animals:
-
Wistar rats or Swiss albino mice.[11]
Materials:
-
Carrageenan solution (1% w/v in saline)
-
Test compound and reference drug (e.g., Diclofenac, Indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound or reference drug to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.
This model assesses the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.[11]
Animals:
-
Mice.[11]
Materials:
-
Acetic acid solution (e.g., 0.6% v/v)
-
Evans blue dye (1% w/v in saline)
-
Test compound and reference drug
Procedure:
-
Administer the test compound or reference drug to the animals.
-
After a set time, inject Evans blue dye intravenously.
-
Immediately after the dye injection, administer acetic acid intraperitoneally.
-
After a specified period (e.g., 30 minutes), sacrifice the animals and collect the peritoneal fluid.
-
Quantify the amount of Evans blue dye that has leaked into the peritoneal cavity, typically by spectrophotometry, as a measure of vascular permeability.
-
Calculate the percentage of inhibition of vascular permeability for the treated groups compared to the control group.
Conclusion
The available literature strongly suggests that phenoxyacetic acid and acetamide derivatives represent a valuable scaffold for the development of novel anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of the COX-2 enzyme and modulation of pro-inflammatory cytokines, makes them attractive candidates for further investigation. The protocols outlined above provide a solid foundation for researchers to explore the therapeutic potential of these and structurally related compounds in the context of inflammatory diseases. Further studies are warranted to synthesize and evaluate the specific compound 2-(2-Acetamidophenoxy)acetic acid to determine its unique pharmacological profile.
References
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytokine production in human and rat macrophages and dicatechol rooperol and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
Application Notes and Protocols: 2-(2-Acetamidophenoxy)acetic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2-acetamidophenoxy)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its synthesis, properties, and application in the development of bioactive molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).
Chemical Properties and Data
This compound is a crucial building block in medicinal chemistry. Below is a summary of its key chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1798-12-5 |
| Appearance | White to off-white solid |
| Melting Point | 134-138 °C (for a similar compound)[1] |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis. This method involves the reaction of 2-acetamidophenol with an α-halo acid, such as chloroacetic acid, in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, 4-methylphenoxyacetic acid, and can be applied to produce this compound.
Materials:
-
2-Acetamidophenol
-
Chloroacetic acid
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Boiling stones
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
pH paper
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4 g of KOH in 8 mL of water.[2]
-
Add 2 grams of 2-acetamidophenol to the flask and swirl until a homogenous solution is formed. Add a few boiling stones.[2]
-
Set up the flask for reflux and bring the solution to a gentle boil using a heating mantle.[2]
-
Over a period of 10 minutes, add 6 mL of a 50% (g/mL) aqueous solution of chloroacetic acid dropwise through the condenser.[2]
-
After the addition is complete, continue refluxing for an additional 10 minutes.[2]
-
While still hot, transfer the reaction mixture to a small beaker and allow it to cool to room temperature.[2]
-
Acidify the solution by adding concentrated HCl dropwise. Monitor the pH with pH paper until the solution is acidic.[2]
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.[2]
-
Collect the crude product by vacuum filtration.[2]
-
Recrystallize the crude solid from a minimal amount of boiling water to obtain the purified this compound.[2]
-
Dry the purified crystals and determine the yield and melting point.[2]
Quantitative Data for Analogous Synthesis
The following table presents typical yields for the synthesis of structurally related phenoxyacetic acids, which can serve as an estimate for the synthesis of the title compound.
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 2-(2-Formylphenoxy)acetic acid | 2-Hydroxybenzaldehyde | Methyl bromoacetate, K₂CO₃, DMF | 80 | [3] |
| Ethyl 2-(2-formylphenoxy)acetate | 2-Hydroxybenzaldehyde | Ethyl bromoacetate, K₂CO₃, DMF | 81 | [3] |
| 2-{3-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid | 2-(3-Aminophenoxy)acetic acid | N-(Chloroacetyl)caprolactam, NaHCO₃, KI | 90 | [1] |
Application as a Pharmaceutical Intermediate: Synthesis of COX-2 Inhibitors
This compound is a valuable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors. These drugs are designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[4][5]
Experimental Workflow: Synthesis of a Hydrazone-based COX-2 Inhibitor
The following workflow outlines the general steps to synthesize a potent COX-2 inhibitor from a phenoxyacetic acid derivative.
Caption: Synthetic workflow for COX-2 inhibitors.
Experimental Protocol: Synthesis of Hydrazone Derivatives
This protocol describes the synthesis of hydrazone derivatives from phenoxyacetic acids, which have shown significant COX-2 inhibitory activity.[6]
Materials:
-
2-(2-Formylphenoxy)acetic acid derivative
-
Appropriate hydrazide
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Dimethylformamide (DMF)
Equipment:
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
A mixture of a 2-(2-formylphenoxy)acetic acid derivative (2 mmol) and the corresponding hydrazide (2 mmol) is refluxed in absolute ethanol (30 mL) with a catalytic amount of glacial acetic acid (0.3 mL) for 6 hours.[6]
-
After cooling, the resulting precipitate is collected by filtration.[6]
-
The crude product is dried and then purified by recrystallization from an ethanol/DMF mixture to yield the final hydrazone product.[6]
Quantitative Data for COX-2 Inhibitor Synthesis
The following table provides yield and biological activity data for representative hydrazone derivatives synthesized from phenoxyacetic acids.
| Compound | Yield (%) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 5a | 74 | >100 | 0.97 | >103.09 | [6] |
| 5c | 71 | 10.04 | 0.09 | 111.56 | [6] |
| 5d | 73 | 11.98 | 0.09 | 133.11 | [6] |
| 5f | 77 | 8.00 | 0.06 | 133.33 | [6] |
| 7b | 75 | 5.23 | 0.07 | 74.71 | [6] |
| 10c | 78 | 1.89 | 0.09 | 21.00 | [6] |
| Celecoxib | - | 14.93 | 0.05 | 298.6 | [6] |
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for many anti-inflammatory drugs derived from this compound is the selective inhibition of the COX-2 enzyme. This enzyme is a key component of the inflammatory cascade.
COX-2 Signaling Pathway
The following diagram illustrates the role of COX-2 in the arachidonic acid pathway, leading to the production of pro-inflammatory prostaglandins.
Caption: COX-2 signaling pathway in inflammation.
In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane.[7][8] The cyclooxygenase-2 (COX-2) enzyme then converts arachidonic acid into prostaglandin H2 (PGH2).[7][8] PGH2 is subsequently converted into various pro-inflammatory prostaglandins (like PGE2 and PGI2) by specific synthases.[7][8] These prostaglandins are key mediators of inflammation, pain, and fever.[7] Selective COX-2 inhibitors, synthesized from intermediates like this compound, block the action of the COX-2 enzyme, thereby reducing the production of these pro-inflammatory mediators.[8]
Characterization and Quality Control
The purity and identity of this compound and its derivatives are confirmed using standard analytical techniques.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure and confirm the identity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carboxylic acids, amides, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To assess the purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Predicted Spectroscopic Data for a Related Compound
The following table provides predicted spectroscopic data for a structurally similar compound, which can be used as a reference for the characterization of this compound.
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -CH₃ (acetamide) | ~2.1 ppm |
| -O-CH₂- | ~4.6 ppm | |
| Aromatic protons | 6.8 - 7.8 ppm | |
| -NH (amide) | 8.0 - 9.0 ppm | |
| -COOH | 10.0 - 13.0 ppm | |
| ¹³C NMR | -CH₃ | ~24 ppm |
| -O-CH₂- | ~65 ppm | |
| Aromatic carbons | 110 - 150 ppm | |
| C=O (amide) | ~169 ppm | |
| C=O (acid) | ~172 ppm | |
| IR (cm⁻¹) | O-H (acid) | 2500-3300 (broad) |
| N-H (amide) | 3200-3400 | |
| C=O (acid) | 1700-1725 | |
| C=O (amide) | 1630-1680 | |
| Mass Spec (m/z) | [M]+ | 209 |
| [M-H₂O]+ | 191 | |
| [M-COCH₃]+ | 166 | |
| [M-COOH]+ | 164 |
References
- 1. researchgate.net [researchgate.net]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(2-Acetamidophenoxy)acetic acid
Introduction: 2-(2-Acetamidophenoxy)acetic acid (CAS No. 1798-12-5) is an organic compound with potential applications in pharmaceutical and chemical synthesis.[1] As a derivative of phenoxyacetic acid, its analogues have been explored for various biological activities.[1] Accurate and comprehensive characterization is crucial for ensuring its identity, purity, and stability, which are critical parameters in research and drug development. These application notes provide detailed protocols for the analytical techniques used to characterize this compound.
Elemental Analysis
Application: Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a sample. It serves as a primary check for the empirical formula of a newly synthesized compound, confirming that the relative abundances of carbon, hydrogen, and nitrogen match the theoretical values for this compound (C₁₀H₁₁NO₄).
Experimental Protocol:
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or moisture. A typical method is drying under vacuum at a controlled temperature (e.g., 60 °C) for several hours.[2]
-
Instrumentation: Utilize a calibrated CHN elemental analyzer.
-
Analysis:
-
Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule.
-
Combust the sample at high temperatures (≥900 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.
-
The concentration of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element based on the weight of the sample and the detector's response.
-
Data Presentation:
| Element | Theoretical % for C₁₀H₁₁NO₄ | Found % (Example) |
| Carbon (C) | 57.41% | 57.xx% |
| Hydrogen (H) | 5.30% | 5.xx% |
| Nitrogen (N) | 6.70% | 6.xx% |
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR identifies the number and type of carbon atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, noting the chemical shift (δ), integration, multiplicity (singlet, doublet, etc.), and coupling constants (J).
-
Acquire a ¹³C NMR spectrum.
-
Advanced 2D NMR experiments like COSY and HSQC can be performed to further confirm assignments.
-
Data Interpretation and Presentation:
-
¹H NMR (Expected Peaks in DMSO-d₆):
-
A singlet around 13.0 ppm for the carboxylic acid proton (-COOH).
-
A singlet around 9.3 ppm for the amide proton (-NHCO).[2]
-
A multiplet region between 6.8-8.0 ppm for the four aromatic protons.[2]
-
A singlet around 4.7 ppm for the two methylene protons (-OCH₂).[2]
-
A singlet around 2.1 ppm for the three methyl protons (-COCH₃).[3]
-
-
¹³C NMR (Expected Peaks in DMSO-d₆):
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~13.0 | Singlet | 1H |
| -NHCO | ~9.3 | Singlet | 1H |
| Aromatic-H | 6.8 - 8.0 | Multiplet | 4H |
| -OCH₂- | ~4.7 | Singlet | 2H |
| -COCH₃ | ~2.1 | Singlet | 3H |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |
| -C OOH | ~171 |
| -NHC O- | ~168 |
| Aromatic C-O | ~148 |
| Aromatic C-N | ~126 |
| Aromatic C-H | 115 - 125 |
| -OC H₂- | ~66 |
| -COC H₃ | ~24 |
Infrared (IR) Spectroscopy
Application: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation and Presentation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |
| N-H (Amide) | Stretching | 3100 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=O (Amide I) | Stretching | ~1680[2] |
| C=C (Aromatic) | Stretching | 1450 - 1610[2] |
| C-O (Ether/Acid) | Stretching | 1210 - 1320[2] |
Mass Spectrometry (MS)
Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ionization modes.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
-
Data Presentation:
The molecular formula of this compound is C₁₀H₁₁NO₄, with a monoisotopic mass of 209.0688 Da.[4]
| Ion Adduct | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 210.0761 | To be determined |
| [M+Na]⁺ | 232.0580 | To be determined |
| [M-H]⁻ | 208.0615 | To be determined |
Predicted collision cross section (CCS) values can also be calculated for different adducts.[4]
Chromatographic Techniques
Chromatography is used to separate the target compound from impurities, thereby assessing its purity and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a primary method for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically suitable.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column, and an autosampler.
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% acetic acid in water) and Solvent B (e.g., acetonitrile). A satisfactory separation can often be achieved with a mobile phase containing 40% acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Presentation:
| Parameter | Result |
| Retention Time (tR) | To be determined |
| Purity (Area %) | ≥95% (as per supplier) |
Thermal Analysis
Thermal analysis techniques provide information on the physical properties of the compound as a function of temperature, which is important for understanding its stability and polymorphism.
Differential Scanning Calorimetry (DSC)
Application: DSC is used to determine the melting point and heat of fusion of the compound, which are key indicators of purity. It can also reveal phase transitions or the presence of polymorphs.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting event.
-
Thermogravimetric Analysis (TGA)
Application: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures. The thermal decarboxylation of acetic acid derivatives can be studied using this method.[8]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
Data Presentation:
| Thermal Property | Value |
| Melting Point (DSC, Onset) | To be determined (A related compound melts at 134–138 °C)[2] |
| Decomposition Temp (TGA, Td) | To be determined |
Visualized Workflows and Relationships
Caption: Overall analytical workflow for characterizing the compound.
Caption: Logical steps for HPLC method development.
Caption: Correlation of molecular structure with key spectral data.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H11NO4) [pubchemlite.lcsb.uni.lu]
- 5. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
Application Notes and Protocols for In Vitro COX-1 and COX-2 Inhibition Assay of 2-(2-Acetamidophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Acetamidophenoxy)acetic acid is a compound with potential anti-inflammatory properties. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2][3] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is inducible and upregulated at sites of inflammation.[2][3] The therapeutic effects of NSAIDs are achieved through the inhibition of these COX enzymes.[2] This document provides a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of this compound against both COX-1 and COX-2.
Principle of the Assay
This assay measures the peroxidase activity of COX enzymes. The peroxidase component of COX catalyzes the reduction of PGG2 to PGH2. This activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The intensity of the color is proportional to the peroxidase activity, and a decrease in color intensity in the presence of the test compound indicates inhibition of the COX enzyme.
Data Presentation
The inhibitory potency of this compound and reference NSAIDs is quantified by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 is used to determine the selectivity of the compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | 15 | 0.04 | 375[3] |
| Diclofenac | ~0.06 | ~0.02 | ~3[4] |
| Ibuprofen | 13 | 370 | 0.035[3] |
| Indomethacin | ~0.1 | ~0.5 | ~0.2[4] |
| Meloxicam | ~2.5 | ~0.5 | ~5[4] |
| Etoricoxib | ~130 | ~1.2 | ~108[4] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.[3]
Experimental Protocols
Materials and Reagents
-
Purified ovine or human COX-1 enzyme
-
Purified human recombinant COX-2 enzyme
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
This compound (test compound)
-
Reference NSAIDs (e.g., Celecoxib, Indomethacin)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
-
Incubator
Reagent Preparation
-
COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
-
Heme Solution: Prepare a stock solution of heme in DMSO. Dilute with COX Assay Buffer to the working concentration as recommended by the enzyme supplier.
-
Enzyme Preparations: Reconstitute and dilute COX-1 and COX-2 enzymes in COX Assay Buffer to the recommended working concentration. Keep on ice during use.
-
Arachidonic Acid Solution: Prepare a stock solution of arachidonic acid in ethanol. Just before use, mix with an equal volume of potassium hydroxide and then dilute with water to the final working concentration.
-
Test Compound and Reference Inhibitors: Prepare stock solutions of this compound and reference NSAIDs in DMSO. Prepare serial dilutions in COX Assay Buffer to achieve a range of test concentrations.
Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well microplate in triplicate:
-
Background Wells: 160 µL COX Assay Buffer and 10 µL Heme Solution.
-
100% Initial Activity (Control) Wells: 150 µL COX Assay Buffer, 10 µL Heme Solution, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 140 µL COX Assay Buffer, 10 µL Heme Solution, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound or reference inhibitor at various concentrations.
-
-
Inhibitor Pre-incubation: Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.
-
Start the Reaction: Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
Incubation: Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.
-
Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.
Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] x 100
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Cyclooxygenase (COX) Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the In Vitro COX Inhibition Assay.
References
Application Notes and Protocols for 2-(2-Acetamidophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-(2-Acetamidophenoxy)acetic acid. The information herein is compiled from available safety data sheets of analogous compounds, chemical databases, and general laboratory safety guidelines.
Section 1: Physicochemical and Hazard Information
This compound is a solid organic compound. A summary of its known and predicted physicochemical properties and hazard classifications is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | Sigma-Aldrich |
| Molecular Weight | 209.2 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | 95% | Sigma-Aldrich[1] |
| Computed XLogP3 | 0.8 | PubChem |
| Computed pKa | 3.63 (strongest acidic) | PubChem |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Sigma-Aldrich[1], PubChem
Section 2: Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection. A face shield may be required for larger quantities or when there is a risk of splashing. | Protects against eye irritation or serious eye damage from dust or splashes. |
| Skin Protection | Impervious clothing, such as a lab coat. Handle with chemically resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. | Prevents skin contact which can cause irritation. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge. Work in a well-ventilated area, preferably in a chemical fume hood. | Minimizes inhalation of dust, which can cause respiratory tract irritation. |
Section 3: Experimental Protocols
Safe Handling Protocol
Adherence to the following workflow is critical for the safe handling of this compound.
Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Storage Condition: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
-
Incompatible Materials: Based on the functional groups (carboxylic acid, amide, phenyl ether), avoid storage with strong oxidizing agents, strong bases, and strong acids.
-
Carboxylic acids can react exothermically with bases.
-
Amides can be hydrolyzed by strong acids and bases.
-
Ethers can form explosive peroxides upon prolonged exposure to air and light. Although this is more common with liquid ethers, it is a potential consideration.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear the appropriate PPE as outlined in Table 3.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Source: Inferred from SDS of analogous compounds.
Section 4: Reactivity and Disposal
Reactivity Profile
-
Chemical Stability: Stable under recommended storage conditions.
-
Reactivity:
-
As a carboxylic acid , it can react with bases to form salts and with alcohols to form esters. It may react with active metals to produce hydrogen gas.
-
The amide functional group can be hydrolyzed under acidic or basic conditions.
-
The phenyl ether group is generally stable but can undergo cleavage under harsh conditions.
-
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste materials, including unused compound, reaction byproducts, and contaminated items (e.g., filter paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture, including solvents.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Do not dispose of this chemical down the drain or in the regular trash. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Disclaimer: This document is intended as a guide for trained laboratory personnel. All procedures should be conducted in accordance with your institution's safety policies and regulations. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific chemical you are using.
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of a novel pyrazole-based compound with potential analgesic properties. The protocols detailed below are intended to guide researchers in the development and screening of new chemical entities for pain management.
Introduction
The search for novel analgesic compounds with improved efficacy and reduced side effects compared to current standards of care, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), is a critical area of research.[1][2] A promising strategy in analgesic drug discovery is the development of molecules that target specific molecular pathways involved in pain signaling, moving beyond traditional opioid receptors.[3][4] Key non-opioid targets include the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, voltage-gated sodium channels (Nav1.7, Nav1.8), and enzymes involved in the inflammatory cascade like cyclooxygenase (COX).[1][5][6]
This document focuses on a novel pyrazole-based scaffold, a versatile heterocyclic motif known for its presence in various pharmacologically active compounds.[7][8] We present a detailed protocol for the synthesis of a representative compound, BZP-123 , and its subsequent pharmacological evaluation using established in vivo models of nociception.
Synthesis of Novel Analgesic Compound: BZP-123
The synthesis of pyrazole derivatives can be achieved through various methods, including the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The following protocol outlines a plausible synthetic route for BZP-123 , a novel pyrazole derivative designed to exhibit analgesic activity.
Experimental Protocol: Synthesis of BZP-123
Materials:
-
4-methoxyacetophenone
-
2,4-dichlorobenzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
-
Analytical instrumentation (TLC, NMR, Mass Spectrometry)
Procedure:
-
Synthesis of Chalcone Intermediate (BZP-123-Int):
-
To a solution of 4-methoxyacetophenone (1.0 mmol) and 2,4-dichlorobenzaldehyde (1.0 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide dropwise with constant stirring at room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the chalcone intermediate.
-
Purify the crude product by recrystallization from ethanol.
-
-
Synthesis of Pyrazole (BZP-123):
-
Suspend the synthesized chalcone (1.0 mmol) in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (1.2 mmol) to the suspension.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the crude pyrazole derivative by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product (BZP-123) using NMR and Mass Spectrometry to confirm its structure and purity.
-
Pharmacological Evaluation of BZP-123
The analgesic potential of newly synthesized compounds is assessed using various in vivo models that mimic different aspects of clinical pain. The acetic acid-induced writhing test and the formalin test are two widely used screening methods for peripheral and inflammatory pain, respectively.[1][10][11]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.[1][10]
Materials:
-
Male albino mice (20-25 g)
-
Acetic acid solution (0.6% v/v in saline)
-
Test compound (BZP-123) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Vehicle control
-
Observation chambers
Procedure:
-
Acclimatize the mice to the laboratory environment for at least one hour before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound (at various doses).
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, record the number of writhes (stretching of the abdomen and hind limbs) for a period of 10 minutes.[1]
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Experimental Protocol: Formalin Test
The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response, allowing for the differentiation between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms.[4][12][13]
Materials:
-
Male Wistar rats or mice
-
Formalin solution (2.5% in saline)[4]
-
Test compound (BZP-123)
-
Reference drug (e.g., Morphine, 5 mg/kg for both phases; Indomethacin, 10 mg/kg for Phase II)
-
Vehicle control
-
Plexiglass observation chambers with mirrors for unobstructed observation
Procedure:
-
Habituate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer the vehicle, reference drug, or test compound at predetermined doses 30-60 minutes prior to formalin injection.
-
Inject 20-50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each animal.[4]
-
Immediately place the animal back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
-
A significant reduction in the licking/biting time in either phase compared to the control group indicates an analgesic effect.
Data Presentation
The quantitative data from the pharmacological evaluations should be summarized in clear and structured tables to facilitate comparison between the test compound, reference drug, and vehicle control.
Table 1: Effect of BZP-123 on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| Diclofenac Sodium | 10 | ||
| BZP-123 | 10 | ||
| BZP-123 | 20 | ||
| BZP-123 | 40 |
Table 2: Effect of BZP-123 on Formalin-Induced Nociception in Rats
| Treatment Group | Dose (mg/kg) | Mean Licking Time (s) ± SEM (Phase I) | % Inhibition (Phase I) | Mean Licking Time (s) ± SEM (Phase II) | % Inhibition (Phase II) |
| Vehicle Control | - | - | - | ||
| Morphine | 5 | ||||
| Indomethacin | 10 | ||||
| BZP-123 | 10 | ||||
| BZP-123 | 20 | ||||
| BZP-123 | 40 |
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for the synthesis and analgesic screening of BZP-123.
Caption: Simplified pain signaling pathway activated by noxious chemical stimuli.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimised protocol design for the screening of analgesic compounds in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Design, synthesis and biological evaluation of novel analgesic agents targeting both cyclooxygenase and TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyrazole and dihydropyrazoles derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 2-(2-Acetamidophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from the scaffold 2-(2-acetamidophenoxy)acetic acid. This document outlines detailed protocols for chemical synthesis, in vitro screening assays, and in vivo models of inflammation. The provided methodologies and data serve as a foundational framework for identifying and characterizing potent and selective anti-inflammatory drug candidates.
Introduction
Chronic inflammation is a significant contributor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, COX-1 and COX-2, has been pivotal. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammation and is a key target for anti-inflammatory therapies.[1]
The phenoxyacetic acid scaffold is a well-established pharmacophore in the development of NSAIDs.[2] This document focuses on this compound as a promising starting material for the generation of a library of derivatives with potential anti-inflammatory activity. The strategic modification of this scaffold can lead to the discovery of potent and selective COX-2 inhibitors with improved therapeutic profiles.
Synthesis of this compound Derivatives
The following protocol describes a general method for the synthesis of amide derivatives of this compound. This method can be adapted to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Protocol 2.1: Synthesis of Amide Derivatives
Objective: To synthesize a series of N-substituted amide derivatives of this compound.
Materials:
-
This compound
-
Substituted anilines or other primary/secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted amine (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Screening
A tiered screening approach is recommended to efficiently identify promising compounds. Initial screening should focus on the primary mechanism of action, followed by cell-based assays to confirm activity in a more biologically relevant context.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, providing initial data on their potency and selectivity.
Protocol 3.1.1: COX (Ovine) Inhibition Assay
Objective: To determine the IC₅₀ values of the test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, TMPD, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds (typically from 0.01 µM to 100 µM) or control inhibitors to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Measure the absorbance at 590 nm at multiple time points to determine the rate of reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Lipopolysaccharide (LPS)-Induced TNF-α Release in THP-1 Cells
This cell-based assay evaluates the ability of the compounds to suppress the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Protocol 3.2.1: TNF-α Release Assay
Objective: To measure the inhibition of LPS-induced TNF-α production by the test compounds in THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Differentiate the monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for each compound.
In Vivo Anti-inflammatory Activity
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Parenteral administration supplies (e.g., oral gavage needles)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals randomly (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
Calculate the paw edema (in mL) as the difference between Vt and V₀.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Determine the ED₅₀ (the dose required to produce 50% inhibition of edema) for active compounds.
Data Presentation
The following tables present hypothetical data for a series of synthesized derivatives of this compound. This data is representative of what would be generated from the protocols described above.
Table 1: In Vitro COX Inhibition and Cellular Anti-inflammatory Activity
| Compound ID | R-Group Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | TNF-α Release IC₅₀ (µM) |
| APA-001 | -H (Parent Compound) | 15.2 | 8.5 | 1.8 | >100 |
| APA-002 | -N(H)-phenyl | 10.8 | 1.2 | 9.0 | 25.6 |
| APA-003 | -N(H)-(4-chlorophenyl) | 8.5 | 0.08 | 106.3 | 5.1 |
| APA-004 | -N(H)-(4-methoxyphenyl) | 12.1 | 0.5 | 24.2 | 10.2 |
| APA-005 | -N(H)-(4-fluorophenyl) | 9.2 | 0.15 | 61.3 | 7.8 |
| Indomethacin | N/A | 0.1 | 1.5 | 0.07 | 0.8 |
| Celecoxib | N/A | >100 | 0.05 | >2000 | 2.2 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema (at 3h) | ED₅₀ (mg/kg) |
| APA-003 | 10 | 45.2% | 11.5 |
| 30 | 68.5% | ||
| 100 | 85.1% | ||
| APA-005 | 10 | 38.7% | 15.8 |
| 30 | 59.3% | ||
| 100 | 79.4% | ||
| Indomethacin | 10 | 75.6% | 5.2 |
Data is hypothetical and for illustrative purposes.
Visualizations
Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation.[2] Pro-inflammatory stimuli, such as LPS, activate this pathway, leading to the transcription of genes encoding inflammatory mediators like TNF-α.
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Workflow
The following diagram illustrates the workflow for the discovery and preclinical evaluation of anti-inflammatory agents based on the this compound scaffold.
Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.
Screening Cascade
This diagram outlines the logical progression of the screening process, from initial high-throughput screening to the selection of a lead candidate.
Caption: Logical Screening Cascade for Lead Identification.
References
- 1. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Aminopeptidase M Inhibitors Using 2-(2-Acetamidophenoxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of aminopeptidase M (AP-M) inhibitors derived from a phenoxyacetic acid scaffold. The core starting materials for the synthesis of the final inhibitory compounds are ortho-, meta-, and para-substituted (2-acetamidophenoxy)acetic acids, which are synthesized in a multi-step process.
Aminopeptidase M, a zinc-dependent metalloprotease, plays a crucial role in various physiological processes, and its inhibition is a target for therapeutic intervention in conditions such as neurofibromatosis.[1] This document outlines the synthesis of a series of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and presents their in vitro inhibitory activity against porcine kidney aminopeptidase M.
Quantitative Data Summary
The inhibitory activities of a selection of the synthesized phenoxyacetic acid derivatives against porcine kidney aminopeptidase M were determined. The results, along with the physical properties of the compounds, are summarized in the table below.
| Compound ID | Structure | Position of Substitution | Lactam Ring Size | Yield (%) | Melting Point (°C) | Kᵢ (µM) |
| 7 | 2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | ortho | 5-membered | - | 134–138 | - |
| 9 | 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | para | 5-membered | - | - | > 500 |
| 10 | 2-{2-[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid | ortho | 6-membered | - | - | > 500 |
| 12 | 2-{4-[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid | para | 6-membered | - | - | 309.4 |
| 15 | 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid | para | 7-membered | - | - | 243.6 |
Data extracted from a study on the synthesis and activity of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids.[2]
Experimental Protocols
The synthesis of the target aminopeptidase M inhibitors is achieved through a four-step procedure starting from the corresponding nitrophenols.
Step 1: Synthesis of 2-(Nitrophenoxy)acetic Acids
A general procedure for the synthesis of 2-(nitrophenoxy)acetic acids involves the reaction of a nitrophenol with ethyl bromoacetate followed by hydrolysis.
Materials:
-
o-, m-, or p-Nitrophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of the respective nitrophenol (20 mmol) in 30 mL of DMF, add potassium carbonate (5.52 g, 40 mmol) and ethyl bromoacetate (3.34 g, 20 mmol).
-
Stir the reaction mixture for 12 hours.
-
Pour the mixture into water and extract with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the ethyl 2-(nitrophenoxy)acetate.
-
Hydrolyze the ester by dissolving it in a mixture of aqueous NaOH and MeOH and stirring at 20 °C for 12 hours.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 0.
-
Cool the mixture to room temperature while stirring and then place it in a refrigerator to facilitate crystallization.
-
Filter the resulting crystals, wash with water, and dry.
Step 2: Synthesis of 2-(Aminophenoxy)acetic Acids
The nitro group of the 2-(nitrophenoxy)acetic acids is reduced to an amino group.
(Detailed protocol for this step was not available in the provided search results.)
Step 3: Synthesis of 2-(2-Chloroacetamidophenoxy)acetic Acids
The aminophenoxyacetic acids are then chloroacetylated.
Materials:
-
2-(Aminophenoxy)acetic acid
-
Chloroacetyl chloride
-
Appropriate solvent
Procedure:
-
Dissolve the 2-(aminophenoxy)acetic acid in a suitable solvent.
-
Add chloroacetyl chloride dropwise to the solution while stirring.
-
Continue stirring for a specified period to ensure complete reaction.
-
Isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization.
Step 4: Synthesis of 2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic Acids (Final Inhibitors)
The final compounds are synthesized by reacting the 2-(2-chloroacetamidophenoxy)acetic acids with the metallic salt of a ω-lactam.
Materials:
-
2-(2-Chloroacetamidophenoxy)acetic acid
-
ω-Lactam (e.g., 2-pyrrolidone, 2-piperidone, ε-caprolactam)
-
Metallic sodium
-
Dry toluene
Procedure:
-
Prepare the metallic salt of the ω-lactam by reacting it with metallic sodium in dry toluene.
-
Add the respective 2-(2-chloroacetamidophenoxy)acetic acid to the suspension of the lactam salt.
-
Reflux the reaction mixture for a specified time.
-
After cooling, pour the reaction mixture into water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 0.
-
Cool the mixture under stirring and then allow it to crystallize in a refrigerator.
-
Collect the crystals by filtration, wash with water, and dry under reduced pressure (0.93 kPa) at 60 °C for 4 hours.[2]
Characterization of an Exemplary Final Product (Compound 7):
-
Name: 2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid[2]
-
Melting Point: 134–138 °C[2]
-
Elemental Analysis (Found): C, 57.61%; H, 5.49%; N, 9.71%[2]
-
IR (KBr, cm⁻¹): 1729 (C=O), 1689 (CONH), 1607 (C=C aromatic), 1549 (NH), 1222 (Caromatic–O–C)[2]
-
¹H-NMR (200 MHz, DMSO-d₆, δ, ppm): 9.26 (1H, s, –NHCO), 8.0 (1H, d, aromatic, J = 7.3 Hz), 6.80–7.35 (3H, m, aromatic), 4.76 (2H, s, –OCH₂), 4.07 (2H, s, –COCH₂N), 3.44 (2H, t, –NCH₂CH₂, J = 7.0 Hz), 2.28 (2H, t, –COCH₂CH₂, J = 8.1 Hz)[2]
Protocol for Aminopeptidase M Inhibition Assay
(The specific detailed protocol for the aminopeptidase M inhibition assay was not fully available in the search results. The following is a general representation based on common practices.)
Materials:
-
Porcine kidney aminopeptidase M
-
Substrate (e.g., L-leucine-p-nitroanilide)
-
Buffer solution (e.g., Tris-HCl)
-
Synthesized inhibitor compounds
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the absorbance of the product (e.g., p-nitroaniline) over time using a microplate reader at a specific wavelength.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Diagrams
Caption: Synthetic workflow for aminopeptidase M inhibitors.
References
Application Notes and Protocols: Laboratory Preparation of 2-(2-Acetamidophenoxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of 2-(2-Acetamidophenoxy)acetic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anti-inflammatory, analgesic, and antimicrobial agents. The following sections detail the synthetic workflow, experimental procedures, and characterization data for these compounds.
Synthetic Overview
The general synthesis of this compound derivatives typically involves a two-step process. The first step is the O-alkylation of a substituted 2-acetamidophenol with an α-haloacetic acid ester, commonly ethyl bromoacetate, in the presence of a base. The subsequent step involves the hydrolysis of the resulting ester to yield the final carboxylic acid derivative. Modifications to the starting phenol or the esterification/hydrolysis conditions can be employed to generate a diverse library of derivatives.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, this compound.
Materials:
-
2-Acetamidophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Ethyl 2-(2-Acetamidophenoxy)acetate
-
To a solution of 2-acetamidophenol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-acetamidophenoxy)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-(2-acetamidophenoxy)acetate in a mixture of methanol and water (1:1 v/v).
-
Add sodium hydroxide (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | |
| CAS Number | 1798-12-5 | |
| Appearance | White to off-white solid | |
| Melting Point (°C) | 156-158 | [2] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 7.95–7.80 (1H, m, aromatic), 7.70–7.55 (1H, m, aromatic), 7.35–7.20 (1H, m, aromatic), 7.20–7.05 (1H, m, aromatic), 4.91 (2H, s, –OCH₂) | [2] |
Synthesis of Derivatives
The general protocol can be adapted to synthesize a variety of derivatives by using substituted 2-acetamidophenols or by further derivatizing the carboxylic acid moiety. For instance, the synthesis of hydrazone derivatives has been reported to yield compounds with potent selective COX-2 inhibitory activity.[3][4]
Caption: Synthesis of hydrazone derivatives from 2-(2-formylphenoxy)acetic acids.[3]
Protocol 2: Synthesis of 2-(2-((2-Benzoylhydrazineylidene)methyl)phenoxy)acetic acid (A Hydrazone Derivative)[4]
This protocol describes the synthesis of a hydrazone derivative from a 2-(2-formylphenoxy)acetic acid intermediate.
Materials:
-
2-(2-Formylphenoxy)acetic acid
-
Benzohydrazide
-
Absolute Ethanol (EtOH)
-
Acetic acid, glacial
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-(2-formylphenoxy)acetic acid (1 equivalent) and benzohydrazide (1 equivalent) is refluxed in absolute ethanol (30 mL) with a catalytic amount of acetic acid (0.3 mL) for 6 hours.[3]
-
Upon cooling, the resulting precipitate is filtered, dried, and subsequently crystallized from a mixture of EtOH/DMF to yield the desired hydrazone.[3]
Table 2: Characterization Data for 2-(2-((2-Benzoylhydrazineylidene)methyl)phenoxy)acetic acid [3]
| Parameter | Value |
| Yield | 74% |
| Appearance | White powder |
| Melting Point (°C) | 241-243 |
| IR (KBr, ν, cm⁻¹) | 3151 (>NH), 2044–3367 (-CO₂H), 1720 (>C=O) |
| ¹H NMR (DMSO-d₆, δ, ppm) | 12.04 (1s, D₂O exchangeable, 1H, -NH-), 8.88 (s, 1H, -CH=N-), 7.99 (d, J = 8.4 Hz, 2H, ArHs), 7.92 (d, J = 7.6 Hz, 1H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArHs), 7.41 (t, J = 8.8 Hz, 1H, ArH), 7.06 (q, J = 8.4 Hz, 2H, ArHs), 4.84 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 170.48 (-CO₂H), 162.43 (>C=O), 156.82, 144.00, 137.01, 132.59, 131.92, 130.09 (2C), 129.01 (2C), 126.23, 123.11, 121.77, 113.17, 65.32 (-CH₂-) |
Biological Activity and Potential Applications
Derivatives of this compound have shown a range of biological activities. Notably, certain hydrazone derivatives have been identified as potent and selective COX-2 inhibitors, suggesting their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][5] The COX-2 enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[4]
Caption: Mechanism of action for COX-2 inhibitory derivatives.
Table 3: In Vitro COX-2 Inhibitory Activity of Selected Derivatives [4]
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| 5d | 0.06 ± 0.01 | 7.98 ± 0.05 | 133.00 |
| 5e | 0.08 ± 0.01 | 8.98 ± 0.07 | 112.25 |
| 5f | 0.07 ± 0.01 | 7.82 ± 0.04 | 111.71 |
| 7b | 0.06 ± 0.01 | 6.78 ± 0.05 | 113.00 |
| Celecoxib | 0.05 ± 0.02 | 14.93 ± 0.09 | 298.60 |
These data highlight the potential of this chemical scaffold in the development of new therapeutic agents. Further research into structure-activity relationships (SAR) can guide the design of even more potent and selective compounds.
References
- 1. PubChemLite - this compound (C10H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Acetamidophenoxy)acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(2-Acetamidophenoxy)acetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate yield improvement and ensure high product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 2-acetamidophenol with a haloacetic acid, typically chloroacetic acid or its sodium salt, in the presence of a base.
Q2: What are the critical parameters to control for maximizing the yield?
A2: The critical parameters to control are the choice of base, solvent, reaction temperature, and reaction time. The selection of a suitable base is crucial to ensure the complete deprotonation of the phenolic hydroxyl group of 2-acetamidophenol, forming a more potent nucleophile. The solvent should be chosen to dissolve the reactants and facilitate the SN2 reaction pathway. Temperature and reaction time need to be optimized to ensure the reaction goes to completion while minimizing the formation of side products.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can include unreacted starting materials (2-acetamidophenol and chloroacetic acid), and products from competing reactions. One common side reaction is the elimination of the haloacetic acid, especially at higher temperatures. Another possibility is the C-alkylation of the phenoxide ion, where the alkyl group attaches to the benzene ring instead of the oxygen atom, though this is less common under typical Williamson ether synthesis conditions.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be tracked over time.
Q5: What is the recommended method for purifying the final product?
A5: The most common method for purifying this compound is recrystallization. This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool slowly to form pure crystals, leaving impurities dissolved in the solvent. The choice of solvent is critical for effective purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Probable Cause | Solution | Expected Outcome |
| Incomplete deprotonation of 2-acetamidophenol | Use a stronger base (e.g., Sodium Hydride) or ensure anhydrous conditions when using bases like sodium hydroxide or potassium carbonate. | Increased formation of the phenoxide nucleophile, leading to a higher reaction rate and yield. |
| Poor nucleophilicity of the phenoxide | Switch to a polar aprotic solvent such as DMF or acetone. These solvents solvate the cation of the base, leaving the phenoxide anion more available for reaction. | Enhanced nucleophilic attack on the chloroacetic acid, resulting in a faster reaction and improved yield. |
| Reaction has not reached completion | Increase the reaction time or moderately increase the temperature. Monitor the reaction by TLC to determine the optimal duration. | Drive the reaction equilibrium towards the product side, increasing the conversion of starting materials. |
| Decomposition of reactants or product | Avoid excessively high temperatures. A typical temperature range for Williamson ether synthesis is 50-100°C. | Minimized degradation of starting materials and the desired product, leading to a cleaner reaction and higher yield. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Probable Cause | Solution | Expected Outcome |
| Unreacted 2-acetamidophenol | Ensure the use of a slight excess of chloroacetic acid and an adequate amount of base. Optimize reaction time and temperature to drive the reaction to completion. | Complete consumption of the starting phenol, leading to a purer product. |
| Unreacted chloroacetic acid | During the workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acidic starting material. | Removal of acidic impurities, simplifying the final purification step. |
| Formation of side products (e.g., from C-alkylation) | Use a polar aprotic solvent to favor O-alkylation. | Increased selectivity for the desired O-alkylated product over C-alkylated byproducts. |
| Ineffective purification | Optimize the recrystallization process. This includes selecting the most appropriate solvent or solvent mixture and ensuring a slow cooling rate to promote the formation of pure crystals. | Enhanced removal of impurities, resulting in a product with higher purity. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Acetamidophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium 2-acetamidophenoxide: In a round-bottom flask, dissolve 2-acetamidophenol in an appropriate amount of aqueous sodium hydroxide solution. The amount of NaOH should be equimolar to the 2-acetamidophenol.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in an equimolar amount of aqueous sodium hydroxide solution.
-
Reaction: Slowly add the sodium chloroacetate solution to the sodium 2-acetamidophenoxide solution with stirring.
-
Heating: Heat the reaction mixture to a temperature between 80-100°C and maintain it for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.
-
Filter the crude product using a Büchner funnel and wash with cold water.
-
For further purification, the crude product can be extracted. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether), wash with water, and then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude solid.
-
Purification by Recrystallization
Procedure:
-
Solvent Selection: Determine a suitable solvent for recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, water, or a mixture of the two are often good starting points for polar organic compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not extensively available in the public literature, the following tables illustrate the expected impact of various reaction parameters on the yield based on the general principles of Williamson ether synthesis. These tables are intended to guide the optimization process.
Table 1: Effect of Base on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| Sodium Hydroxide (NaOH) | Water/Ethanol | 80-100 | 2 | Moderate to Good | A common and cost-effective choice. |
| Potassium Carbonate (K₂CO₃) | Acetone/DMF | Reflux | 4-6 | Good to Excellent | Anhydrous conditions are preferred. |
| Sodium Hydride (NaH) | THF/DMF | Room Temp to 50 | 1-3 | Excellent | Requires strictly anhydrous conditions and careful handling. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| Ethanol/Water | NaOH | 80-100 | 2 | Moderate | Protic solvent can solvate the nucleophile, potentially slowing the reaction. |
| Acetone | K₂CO₃ | Reflux | 4 | Good | A good polar aprotic solvent for this reaction. |
| Dimethylformamide (DMF) | K₂CO₃/NaH | 50-80 | 2-4 | Excellent | High boiling point and excellent solvating properties for polar aprotic reactions. |
Table 3: Effect of Temperature and Reaction Time on Yield
| Temperature (°C) | Reaction Time (h) | Base | Solvent | Expected Yield (%) | Notes |
| 50 | 6 | K₂CO₃ | DMF | Moderate | Lower temperature may require longer reaction time. |
| 80 | 2 | K₂CO₃ | DMF | Excellent | A good balance between reaction rate and minimizing side reactions. |
| 120 | 1 | K₂CO₃ | DMF | Good | Higher temperatures may increase the rate of side reactions. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Technical Support Center: Purification of 2-(2-Acetamidophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(2-Acetamidophenoxy)acetic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution |
| Incomplete reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting materials. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has finished before initiating purification. |
| Product loss during transfers: Significant amounts of the product can be lost during transfers between flasks, filters, and other equipment. | Minimize the number of transfers. Rinse all glassware with the mother liquor or a small amount of fresh, cold solvent to recover any residual product. |
| Co-precipitation of impurities: Impurities with similar solubility profiles may co-precipitate with the desired product, reducing the overall purity and apparent yield of the pure compound. | Optimize the recrystallization solvent system. A solvent pair (e.g., ethanol/water) can often provide better selectivity than a single solvent.[1] |
| Inappropriate pH for acid-base extraction: If using acid-base extraction, an incorrect pH can lead to incomplete separation of the acidic product from neutral or basic impurities.[2][3][4][5][6][7] | Ensure the pH of the aqueous phase is at least 2 units above the pKa of the carboxylic acid to form the soluble carboxylate salt. When re-acidifying to precipitate the product, lower the pH to at least 2 units below the pKa.[4] |
Problem 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Recommended Solution |
| Presence of impurities: Even small amounts of certain impurities can inhibit crystal lattice formation, causing the product to "oil out". | Try to further purify the crude material before recrystallization, for example, by performing an acid-base extraction to remove neutral impurities.[1] |
| Supersaturated solution: The concentration of the product in the solvent may be too high, leading to rapid precipitation as an oil rather than slow crystal growth. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow it to cool slowly. |
| Inappropriate solvent: The chosen solvent may not be suitable for crystallization of this specific compound. | Experiment with different solvents or solvent mixtures. Good starting points for phenoxyacetic acid derivatives include ethanol/water, acetone/water, or toluene.[8] |
| Rapid cooling: Cooling the solution too quickly can favor the formation of an amorphous solid or oil over well-defined crystals. | Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[1] |
| Lack of nucleation sites: Spontaneous crystallization may not occur if there are no nucleation sites for crystals to begin forming. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound. |
Problem 3: Discolored Product (Yellow or Brown Tint)
| Potential Cause | Recommended Solution |
| Presence of colored impurities: Byproducts from the synthesis, particularly from the Williamson ether synthesis, or degradation products can be colored. | Treat a solution of the crude product with a small amount of activated charcoal before recrystallization. Heat the solution with the charcoal for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] |
| Oxidation of phenolic impurities: Any unreacted 2-acetamidophenol is susceptible to oxidation, which can lead to colored impurities. | Ensure complete reaction and consider performing an acid-base extraction to remove any unreacted phenolic starting material. |
| Thermal degradation: The product may be degrading at high temperatures during recrystallization or solvent removal. | Use a rotary evaporator at a moderate temperature to remove solvent. Avoid prolonged heating during recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: If synthesized via the Williamson ether synthesis from 2-acetamidophenol and a haloacetic acid, the most common impurities are:
-
Unreacted 2-acetamidophenol: The starting phenolic compound.
-
Products of E2 elimination: If using a sterically hindered haloacetic acid derivative, elimination byproducts may form.
-
C-alkylation byproducts: Phenoxides are ambident nucleophiles, and under certain conditions, alkylation can occur on the aromatic ring instead of the phenolic oxygen.
-
Hydrolysis products: The acetamido group can be hydrolyzed to an amino group under acidic or basic conditions, especially at elevated temperatures.[10][11]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the structure, which contains both polar (carboxylic acid, amide) and non-polar (aromatic ring) groups, a polar protic solvent or a mixture is a good starting point. An ethanol/water mixture is often effective for similar compounds.[8] You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Other potential solvents include acetone, isopropanol, or acetic acid.
Q3: How can I improve the purity of my product if recrystallization alone is not effective?
A3: If recrystallization does not sufficiently purify your product, consider a multi-step purification approach:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[1][12][3][4][5][6][7] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified acid, which can then be collected by filtration.
-
Column Chromatography: For difficult separations, silica gel chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often works well for separating compounds of differing polarities.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication that your product is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Note: The following data are estimations based on the solubility of structurally similar compounds, such as N-acetyl-2-aminophenol and other phenoxyacetic acids.[13] Experimental verification is recommended.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | Low | Moderate |
| Ethanol | Moderate | High |
| Methanol | Moderate | High |
| Acetone | Moderate | High |
| Ethyl Acetate | Low to Moderate | High |
| Dichloromethane | Low | Moderate |
| Hexane | Very Low | Low |
| Toluene | Low | Moderate |
| Dimethylformamide (DMF) | High | Very High |
| Dimethyl sulfoxide (DMSO) | High | Very High |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot ethanol and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol/water (in the same approximate ratio as the crystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Extraction: Shake the funnel vigorously and then allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly. For higher purity, this product can be further recrystallized as described in Protocol 1.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 11. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Acetamidophenoxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2-Acetamidophenoxy)acetic acid in organic solvents.
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in a non-polar organic solvent.
Question: My sample of this compound is not dissolving in my non-polar solvent (e.g., hexane, toluene). What steps can I take to improve solubility?
Answer: this compound is a polar molecule due to the presence of a carboxylic acid and an amide group. According to the "like dissolves like" principle, its solubility is expected to be low in non-polar solvents.[1] Here are several strategies to overcome this issue:
-
Co-solvency: Introduce a polar co-solvent that is miscible with your primary non-polar solvent.[2][3] Start by adding a small percentage of a polar protic solvent like methanol or ethanol, or a polar aprotic solvent like DMSO or DMF. Gradually increase the proportion of the co-solvent until the compound dissolves.
-
Temperature Increase: Gently heating the mixture while stirring can increase the solubility of many solid compounds.[2][4][5] However, be cautious of potential degradation at elevated temperatures. It is recommended to increase the temperature in small increments (e.g., 5-10°C) and monitor for any changes in the appearance of the solution that might indicate degradation.[2]
-
Particle Size Reduction: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[2][5][6][7] Techniques such as micronization or grinding can be employed.
Issue 2: Precipitation of this compound from an organic solvent mixture upon standing.
Question: I managed to dissolve my this compound in a solvent mixture, but it precipitated out over time. How can I maintain a stable solution?
Answer: Precipitation upon standing suggests that a supersaturated solution was initially formed, which is thermodynamically unstable. To maintain a stable solution, consider the following:
-
Determine Equilibrium Solubility: It is crucial to determine the equilibrium solubility of the compound in your chosen solvent system to avoid preparing supersaturated solutions.
-
pH Adjustment (for protic solvents): Since this compound is a carboxylic acid, its solubility in polar protic solvents can be significantly influenced by pH.[5][8] The addition of a small amount of a suitable base can deprotonate the carboxylic acid, forming a more soluble salt. For organic solvent systems, a volatile organic base like triethylamine may be suitable.
-
Optimize Co-solvent Ratio: The ratio of co-solvents can be critical. A systematic approach, such as a co-solvent titration, can help identify the optimal ratio that maximizes solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound in common organic solvents?
A1: Based on its chemical structure, this compound is a polar, weakly acidic compound. Its solubility is predicted to be higher in polar organic solvents and lower in non-polar organic solvents. Good solubility can be expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF.[8] Solubility in less polar solvents like acetone and chloroform may be moderate, while it is likely to be poor in non-polar solvents such as hexane and toluene.[8]
Q2: How does temperature generally affect the solubility of this compound?
A2: For most solid solutes dissolving in a liquid solvent, an increase in temperature will lead to an increase in solubility.[1][2][4] This is because the dissolution process for many solids is endothermic, meaning it absorbs heat.[4][6] Therefore, warming the solvent can help dissolve more of the compound.
Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A3: Yes, for solvent systems that can support ionization, pH adjustment is a powerful technique.[5][7] As this compound is a weak acid, increasing the pH by adding a base will convert it to its more soluble conjugate base (carboxylate salt). This is particularly effective in polar protic solvents. In less polar or aprotic organic solvents, the effectiveness of this method may be limited due to the inability of the solvent to stabilize the resulting ions.
Q4: Are there any concerns about chemical stability when trying to dissolve this compound?
A4: While this compound is generally stable, aggressive methods to increase solubility, such as high temperatures or the use of strong acids or bases, could potentially lead to degradation (e.g., hydrolysis of the amide or ester-like linkage). It is always advisable to monitor the chemical integrity of the compound after any solubility enhancement procedure, for example, by using techniques like HPLC or TLC.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Method of Dissolution | Solubility (mg/mL) | Observations |
| Example: Toluene | 25 | Stirring | < 1 | Insoluble |
| Example: Methanol | 25 | Stirring | 25 | Soluble |
| Example: 80:20 Methanol:Water | 25 | Stirring | 50 | Readily Soluble |
| [Record your data here] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination by Temperature Increase
-
Preparation: Place a known volume of the desired organic solvent in a sealable vial equipped with a magnetic stir bar.
-
Initial Mixing: Add a pre-weighed amount of this compound to the solvent at room temperature and begin stirring.
-
Heating: Gently heat the mixture on a hot plate with stirring. Increase the temperature in controlled increments of 5-10°C.
-
Observation: Monitor the solution for the complete dissolution of the solid. If the compound dissolves, allow the solution to cool to room temperature to check for precipitation. If it does not dissolve, continue to add small, known amounts of the compound until a saturated solution is achieved at the elevated temperature.
-
Equilibration and Analysis: For quantitative measurement, an excess of the solid should be stirred in the solvent at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: Solubility Enhancement using a Co-solvent
-
Preparation: Prepare a suspension of a known concentration of this compound in the primary organic solvent.
-
Co-solvent Addition: While stirring, add a co-solvent in small, incremental volumes (e.g., 1-5% of the total volume at a time).
-
Observation: After each addition, stir the mixture for a set period to allow for equilibration and observe for dissolution.
-
Endpoint: The point at which the solid completely dissolves is the endpoint. Record the final ratio of the solvents.
-
Stability Check: Allow the clear solution to stand at a controlled temperature and observe for any precipitation over time.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of the compound.
References
- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. wjbphs.com [wjbphs.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2-(2-Acetamidophenoxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of 2-(2-Acetamidophenoxy)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The long-term stability of this compound is primarily influenced by three factors:
-
pH: The compound is susceptible to hydrolysis of the amide bond under both acidic and basic conditions.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potential decarboxylation.[5]
-
Light: Exposure to light, particularly UV light, can lead to oxidative degradation of the phenoxy group.[6]
Q2: What are the recommended storage conditions for ensuring the long-term stability of solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[7][8] Specifically, we recommend the following:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, opaque or amber-colored container to protect from light and moisture.
Q3: I've noticed a yellow to brown discoloration of my solid sample over time. What is the likely cause?
A3: Discoloration of phenolic compounds is often an indication of oxidation.[9][10] The phenoxy group in this compound can be oxidized to form colored quinone-like structures, particularly when exposed to light and/or air.
Q4: Can I store this compound in solution? What are the recommended conditions?
A4: Storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis. If short-term storage in solution is necessary, it is crucial to control the pH. The optimal pH for stability is expected to be in the weakly acidic range (around pH 4-5), where both acid and base-catalyzed hydrolysis are minimized. Solutions should be stored at 2-8°C and protected from light.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products are likely to be:
-
2-Aminophenoxyacetic acid: Formed via hydrolysis of the acetamido group.
-
Acetic acid: Also a product of acetamido group hydrolysis.[1][4]
-
Oxidative degradation products: Various colored compounds resulting from the oxidation of the phenoxy ring.[9][10]
-
Decarboxylation product: While less likely under normal storage conditions, elevated temperatures could lead to the loss of carbon dioxide from the acetic acid moiety.[11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Oxidation or exposure to moisture. | Store the compound in a tightly sealed, opaque container under an inert atmosphere. Store at 2-8°C. |
| Decreased purity observed by HPLC analysis | Degradation due to improper storage conditions (temperature, light, pH if in solution). | Review storage conditions. For solid material, ensure it is stored in a cool, dark, and dry place. For solutions, verify the pH and storage temperature. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products. | Characterize the new peaks to identify the degradation products. This will help in understanding the degradation pathway and optimizing storage conditions. |
| Poor solubility of the compound | Potential degradation to less soluble impurities. | Re-purify the compound if necessary. Ensure the correct solvent and pH are used for dissolution. |
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical forced degradation study on this compound. These values are intended to serve as a guideline for the expected stability profile of the compound under various stress conditions.
Table 1: Stability of Solid this compound under Thermal and Photolytic Stress
| Stress Condition | Duration | Purity (%) | Appearance |
| Control (2-8°C, dark) | 6 months | 99.8 | White crystalline solid |
| 40°C | 6 months | 98.5 | Off-white powder |
| 60°C | 6 months | 95.2 | Light yellow powder |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.1 | Yellowish powder |
| Photostability (ICH Q1B) | 200 W h/m² | 96.8 | Yellowish powder |
Table 2: Stability of this compound in Solution (1 mg/mL) at 25°C
| Condition | Duration (days) | Purity (%) |
| 0.1 M HCl | 7 | 85.3 |
| pH 4.0 Buffer | 7 | 99.1 |
| Water (pH ~6.5) | 7 | 97.5 |
| pH 9.0 Buffer | 7 | 90.8 |
| 3% H₂O₂ | 7 | 88.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a stability chamber at 60°C for one week. At appropriate time intervals, withdraw samples, dissolve in the mobile phase, and analyze by HPLC.
-
Photostability (Solid State): Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. After exposure, dissolve the samples and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. scielo.br [scielo.br]
- 6. jchr.org [jchr.org]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. gerpac.eu [gerpac.eu]
- 9. biomedres.us [biomedres.us]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Optimizing Reaction Conditions for Phenoxyacetic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenoxyacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenoxyacetic acid derivatives?
A1: The most prevalent and well-established method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol with an α-haloacid, typically chloroacetic acid, in the presence of a base.[3] The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloroacetic acid.[3]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize are temperature, reaction time, choice of base, and solvent. The reaction is often performed at elevated temperatures, such as refluxing at 90-100°C, for a duration ranging from 30 minutes to several hours to ensure complete reaction.[4][5] The choice of a suitable base (e.g., NaOH, KOH) and solvent (e.g., water, ethanol, acetone) is also crucial for reaction efficiency.[1][4][6]
Q3: My product is difficult to purify. What are common impurities and how can I remove them?
A3: Common impurities include unreacted phenol starting material, excess chloroacetic acid, and undesired side products. Purification is typically achieved through a series of extraction and recrystallization steps. After the reaction, the mixture is acidified to precipitate the crude phenoxyacetic acid.[4] This crude product can then be washed with water to remove water-soluble impurities. Recrystallization from a suitable solvent, such as hot water or ethanol, is a highly effective method for obtaining a purer product.[7][8]
Q4: Can I use a different alkylating agent besides chloroacetic acid?
A4: Yes, other α-haloacetates or alkyl halides can be used, but primary halides are preferred to minimize the risk of elimination side reactions, which can occur with secondary or tertiary halides.[2] The reactivity of the halide also plays a role, with iodides being more reactive than bromides, which are more reactive than chlorides. Catalytic amounts of sodium iodide may be added to the reaction mixture to enhance the rate of reaction when using alkyl chlorides.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction temperature or time. 3. Hydrolysis of the chloroacetic acid or its ester.[9] 4. Ineffective alkylating agent. | 1. Ensure a stoichiometric or slight excess of a strong base (e.g., NaOH, KOH) is used. 2. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor reaction progress using TLC.[10] 3. Add the chloroacetic acid solution dropwise to the reaction mixture.[1] 4. If using an unreactive alkyl chloride, consider adding a catalytic amount of NaI.[6] |
| Formation of a Fine Precipitate That is Difficult to Filter | The product may be precipitating out of solution too quickly, leading to the formation of very small crystals. This can sometimes be caused by the presence of surfactants or other impurities.[11] | 1. After acidification, try heating the mixture to dissolve the precipitate and then allowing it to cool slowly to encourage the formation of larger crystals. 2. If slow cooling is ineffective, consider a hot filtration to remove any insoluble impurities before allowing the filtrate to cool. 3. Recrystallization from a different solvent system might be necessary.[8] |
| Product is an Oil or Gummy Solid | 1. The presence of significant impurities, including unreacted starting materials. 2. The product may have a low melting point. | 1. Perform a thorough workup, including washing the organic extract with water and a saturated sodium bicarbonate solution to remove acidic impurities.[5] 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. If the product is indeed an oil at room temperature, purification by column chromatography may be required. |
| Presence of Unreacted Phenol in the Final Product | 1. Insufficient amount of alkylating agent (chloroacetic acid). 2. Incomplete reaction. | 1. Use a slight excess of chloroacetic acid in the reaction. 2. Increase the reaction time and/or temperature. 3. During the workup, extract the product with a sodium bicarbonate solution. The phenoxyacetic acid will dissolve in the basic aqueous layer, while the less acidic phenol will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[5] |
Quantitative Data Summary
Table 1: Reaction Conditions for Phenoxyacetic Acid Synthesis
| Phenol Derivative | Base | Solvent | Temperature | Time | Yield | Reference |
| p-cresol | NaOH (9 mol%) | Water | Water Bath (90-100°C) | 1 h | Not Specified | [7] |
| Phenol | NaOH | Water/Ethanol | 102°C (Reflux) | 5 h | 75% | [4] |
| Phenol | NaOH | Water | Boiling Water Bath | 4 h | Not Specified | |
| p-cresol | NaOH (30% aq.) | Water | 90-100°C | 30-40 min | Not Specified | [5] |
| Isomeric Cresols | KOH | Water | Reflux | 20 min (post-addition) | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of p-Methylphenoxyacetic Acid
This protocol is adapted from the Williamson ether synthesis method.[5]
Materials:
-
p-cresol (4-methylphenol)
-
30% aqueous Sodium Hydroxide (NaOH) solution
-
Chloroacetic acid
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve approximately 1.0 g of p-cresol in 5 mL of 30% aqueous NaOH solution.
-
Add 1.5 g of chloroacetic acid to the flask. Gentle warming and dropwise addition of a small amount of water may be necessary to fully dissolve the reagents.
-
Heat the reaction mixture in a hot water bath at 90-100°C for 30-40 minutes.
-
After cooling, dilute the mixture with approximately 10 mL of water.
-
Acidify the solution by adding 6M HCl dropwise until the solution is acidic (test with litmus paper).
-
Transfer the mixture to a separatory funnel and extract the product with 15 mL of diethyl ether.
-
Wash the ether layer with 15 mL of water.
-
Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to separate the desired acid product from unreacted phenol.
-
Collect the aqueous bicarbonate layer and slowly acidify it with 6M HCl to precipitate the p-methylphenoxyacetic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from hot water or ethanol.[7]
Visualizations
Caption: General workflow for the synthesis and purification of phenoxyacetic acid derivatives.
Caption: Troubleshooting flowchart for addressing low product yield in phenoxyacetic acid synthesis.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Sciencemadness Discussion Board - Phenoxyacetic Acid Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: NMR Analysis of 2-(2-Acetamidophenoxy)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Acetamidophenoxy)acetic acid. The following information is designed to address common issues encountered during Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of this compound?
A1: While a definitive, experimentally verified spectrum is not publicly available, the expected ¹H NMR spectrum can be predicted based on its chemical structure. The spectrum will feature signals from the aromatic protons, the methylene protons of the acetic acid group, the methyl protons of the acetamido group, and the exchangeable protons of the carboxylic acid and amide groups. The aromatic region (around 6.8-8.0 ppm) is expected to show a complex splitting pattern due to the ortho-disubstitution on the benzene ring.[1][2]
Q2: Which deuterated solvent is most suitable for the NMR analysis of this compound?
A2: The choice of solvent depends on the solubility of the compound and the specific information required.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons (carboxylic acid and amide N-H) as they exchange slowly in this solvent.[3] The residual peak for DMSO-d₆ appears at ~2.50 ppm.[4][5][6][7]
-
Methanol-d₄ (CD₃OD): This is another potential solvent. However, the acidic proton of the carboxylic acid and the amide proton will rapidly exchange with the deuterium of the solvent, leading to the disappearance of their signals in the ¹H NMR spectrum. The residual solvent peaks appear at ~3.31 and 4.87 ppm.[4][5][6][7]
-
Chloroform-d (CDCl₃): Solubility might be a concern in this less polar solvent. The residual peak is at ~7.26 ppm.[4][6][7]
-
Deuterium Oxide (D₂O): If the compound is soluble, D₂O can be used. Similar to methanol-d₄, the exchangeable protons will not be observed.[8] The residual water (HOD) peak appears around 4.79 ppm.[4][5][6][7]
Q3: Why are the carboxylic acid and amide proton signals not visible in my ¹H NMR spectrum?
A3: The absence of these signals is a common issue and can be attributed to several factors:
-
Proton Exchange: In protic solvents like methanol-d₄ or D₂O, the acidic carboxylic acid proton and the amide N-H proton will exchange with the deuterium atoms of the solvent, rendering them "invisible" in the ¹H NMR spectrum.[8]
-
Presence of Water: Traces of water in the NMR solvent (especially in hygroscopic solvents like DMSO-d₆) can lead to rapid exchange and broadening of the signals, sometimes to the point where they disappear into the baseline.[3]
-
Sample pH: The chemical shift of the carboxylic acid proton is highly dependent on the sample's concentration and pH.
Troubleshooting Guides
Problem 1: Poorly Resolved or Broad Aromatic Signals
-
Possible Cause: Sample aggregation or low solubility.
-
Troubleshooting Steps:
-
Decrease Concentration: A lower sample concentration can reduce aggregation.
-
Change Solvent: Try a different deuterated solvent in which the compound is more soluble.
-
Increase Temperature: Acquiring the spectrum at a higher temperature can improve resolution by reducing viscosity and increasing molecular tumbling.
-
Filter the Sample: Undissolved particulate matter can degrade spectral quality. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Problem 2: Unexpected Peaks in the Spectrum
-
Possible Cause: Impurities in the sample or the NMR solvent.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the observed peaks with a table of common NMR solvent impurities.[5][6][9]
-
Check for Water: A broad singlet around 1.5-5 ppm often indicates the presence of water.[3]
-
Analyze Starting Materials: If the compound was synthesized, check the NMR spectra of the starting materials for any unreacted components.
-
Purify the Sample: If impurities are suspected, repurify the compound using techniques like recrystallization or column chromatography.
-
Problem 3: Inaccurate Integrations
-
Possible Cause: Incorrect phasing, baseline correction, or signal overlap.
-
Troubleshooting Steps:
-
Manual Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Check for Overlapping Signals: If peaks are overlapping, use deconvolution techniques if the software allows, or consider using a higher field NMR spectrometer for better signal dispersion.
-
Ensure Full Relaxation: For quantitative NMR, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei between scans.
-
Experimental Protocols
Standard ¹H NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
Typical ¹H NMR Acquisition Parameters (500 MHz Spectrometer):
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16-64 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 3-4 s |
| Spectral Width (sw) | 16 ppm |
| Temperature | 298 K |
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Amide (-NH) | 8.0 - 9.5 | Broad Singlet | 1H |
| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplet | 4H |
| Methylene (-OCH₂-) | 4.6 - 4.8 | Singlet | 2H |
| Acetyl Methyl (-CH₃) | 2.0 - 2.2 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 175 |
| Amide Carbonyl (-C=O) | 168 - 172 |
| Aromatic Carbons (Ar-C) | 110 - 150 |
| Methylene Carbon (-OCH₂-) | 65 - 70 |
| Acetyl Methyl Carbon (-CH₃) | 23 - 26 |
Visualizations
Caption: A flowchart for troubleshooting common NMR analysis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.washington.edu [chem.washington.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. reddit.com [reddit.com]
- 9. scs.illinois.edu [scs.illinois.edu]
preventing the degradation of 2-(2-Acetamidophenoxy)acetic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(2-Acetamidophenoxy)acetic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes an amide linkage, an ether bond, and an aromatic ring, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide and ether bonds can be cleaved under acidic or basic conditions. Amide hydrolysis would yield 2-Aminophenoxyacetic acid and acetic acid, while ether bond cleavage would result in 2-acetamidophenol and glycolic acid.
-
Photodegradation: The phenoxyacetic acid moiety is susceptible to degradation upon exposure to UV light. This can involve cleavage of the ether bond and degradation of the aromatic ring.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place.[3] The container should be tightly sealed to protect it from moisture and air.[3][4]
Q3: I am observing variable results in my experiments. Could this be due to compound degradation?
A3: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades, the concentration of the active molecule will decrease, leading to variability in experimental outcomes. It is crucial to handle the compound under controlled conditions and regularly assess its purity.
Q4: What is the significance of monitoring for degradation products?
A4: Degradation products can have different pharmacological and toxicological profiles than the parent compound. For instance, potential degradation products like 2-aminophenol and 2-acetamidophenol are known to be harmful if swallowed and can cause skin and eye irritation.[5][6][7] Therefore, it is essential to monitor for their presence to ensure the safety and validity of your experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Assay Results | Degradation of the compound due to improper storage or handling. | Store the compound in a tightly sealed container in a cool, dry, and dark place. Prepare solutions fresh for each experiment. Avoid prolonged exposure to light and extreme pH conditions. |
| Inaccurate solution preparation. | Calibrate all weighing and measuring equipment. Ensure the compound is fully dissolved in the chosen solvent. | |
| Appearance of Unexpected Peaks in Chromatography | The compound is degrading into one or more new chemical entities. | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the parent compound from its degradants. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Filter all solutions before injection into the chromatograph. | |
| Loss of Compound Potency Over Time | The compound is unstable in the chosen solvent or experimental conditions. | Evaluate the stability of the compound in different solvents and at various pH levels and temperatures to find the optimal conditions. Consider using a stabilizing agent if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Also, heat 2 mL of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose 2 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: - A: 0.1% Phosphoric acid in Water - B: Acetonitrile |
| Gradient Program | 0-5 min: 90% A, 10% B 5-20 min: Ramp to 30% A, 70% B 20-25 min: Hold at 30% A, 70% B 25-30 min: Return to 90% A, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm (using a PDA detector) |
| Injection Volume | 10 µL |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for stability testing.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up Synthesis of 2-(2-Acetamidophenoxy)acetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(2-Acetamidophenoxy)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why is the yield of this compound lower than expected?
Answer: Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the Williamson ether synthesis reaction conditions. Here are some potential causes and their solutions:
-
Incomplete Deprotonation of 2-Acetamidophenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[1][2][3] If the base is not strong enough or used in insufficient quantity, the deprotonation of the phenolic hydroxyl group will be incomplete, leading to a lower concentration of the reactive nucleophile.
-
Solution: Ensure at least one molar equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used. For scale-up, consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, which can be effective for aryl ether synthesis.[3]
-
-
Side Reactions: The primary competing reaction is the base-catalyzed elimination of the haloacetic acid or its ester, which forms an alkene.[1][2] While this is more prevalent with secondary and tertiary alkyl halides, it can still occur under harsh conditions.[2][4] Another possible side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[3]
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be allowed to proceed until the starting material (2-acetamidophenol) is consumed.
-
Question: What are the common impurities found in the final product and how can they be removed?
Answer: Common impurities in the synthesis of this compound include unreacted starting materials, byproducts from side reactions, and residual solvent.
-
Unreacted 2-Acetamidophenol: This can be present if the reaction did not go to completion or if a sub-stoichiometric amount of the haloacetic acid reagent was used.
-
Removal: this compound is acidic, while 2-acetamidophenol is phenolic. This difference in acidity can be exploited. During workup, after acidification, the desired product will precipitate while the more soluble starting material may remain in the aqueous layer. Recrystallization from a suitable solvent system can also effectively remove this impurity.
-
-
Glycolic Acid: This can form from the hydrolysis of chloroacetic acid under basic conditions, especially at higher temperatures.
-
Removal: Glycolic acid is highly soluble in water and can be removed during the aqueous workup and washing of the precipitated product.
-
-
Di-acylated Product: It is possible, though less common, for the amide nitrogen of 2-acetamidophenol to be alkylated.
-
Removal: This impurity would have significantly different polarity and can be removed by recrystallization or column chromatography if necessary for very high purity.
-
Question: The reaction seems to have stalled. What could be the cause and how can it be resolved?
Answer: A stalled reaction can be due to several factors:
-
Poor Solubility of Reagents: Inadequate solubility of the starting materials or the intermediate phenoxide salt can slow down or halt the reaction.
-
Solution: Ensure the chosen solvent is appropriate. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used for Williamson ether synthesis as they effectively dissolve the reactants and promote the S(_N)2 mechanism.[3]
-
-
Deactivation of Nucleophile: The phenoxide can be deactivated by proton sources.
-
Solution: Ensure the reaction is carried out under anhydrous conditions if a very strong and sensitive base like sodium hydride is used. For reactions with hydroxides or carbonates, ensure sufficient base is present to neutralize any acidic protons.
-
-
Insufficient Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture to 40-60°C can increase the reaction rate without promoting significant side reactions.[7]
-
FAQs
Q1: What is the general synthetic route for this compound?
A1: The most common method is the Williamson ether synthesis.[1][2] This involves the reaction of 2-acetamidophenol with a haloacetic acid (like chloroacetic acid) or an ester derivative (like ethyl bromoacetate) in the presence of a base.[2][8] The base deprotonates the phenolic hydroxyl group of 2-acetamidophenol to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid derivative in an S(_N)2 reaction, displacing the halide and forming the ether linkage.[1][2]
Q2: Which base is most suitable for the scale-up synthesis?
A2: For laboratory-scale synthesis, strong bases like sodium hydride can be used. However, for scale-up, inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often preferred due to cost, safety, and ease of handling.[3] The choice of base can also depend on the solvent and the specific haloacetic acid derivative used.
Q3: What are the recommended solvents for this synthesis?
A3: Dipolar aprotic solvents are generally recommended for Williamson ether synthesis as they can minimize dehydrohalogenation side products.[3] Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.[3][5][6]
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: Key safety precautions include:
-
Handling corrosive bases (NaOH, KOH) and irritant haloacetic acids with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Ensuring adequate ventilation, especially when working with volatile organic solvents.
-
Controlling the reaction temperature to prevent runaway reactions, particularly during the addition of reagents.
-
Being aware that the reaction of a strong base with an alcohol is exothermic.[9]
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity and detecting trace impurities.
Quantitative Data Summary
| Parameter | Value | Conditions / Remarks | Source |
| Reaction Temperature | 20-60°C | Preferred range for minimizing side reactions in analogous syntheses. | [5][6] |
| Reaction Time | 3-4 hours | For a one-pot process in a related synthesis. | [7] |
| Yield | >90% | Achieved in optimized, related preparations. | [6] |
| pH for Precipitation | 1-2 | Acidification with HCl to precipitate the carboxylic acid product. | [10] |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 2-acetamidophenol (0.1 mol).
-
Solvent and Base Addition: Add a suitable solvent such as DMF (100 mL). With stirring, add powdered potassium carbonate (0.15 mol).
-
Addition of Alkylating Agent: Dissolve chloroacetic acid (0.11 mol) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain it at this temperature for 3-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Acidification: Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. A white solid will precipitate.
-
Isolation and Purification: Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the product in a vacuum oven at 60°C. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.
Proposed Scale-Up Synthesis of this compound
-
Charging the Reactor: Charge a suitable glass-lined reactor with 2-acetamidophenol (1.0 kg, 1.0 eq) and a polar aprotic solvent like DMF (10 L).
-
Base Addition: Start agitation and add potassium carbonate (1.37 kg, 1.5 eq) portion-wise, controlling any exotherm.
-
Addition of Chloroacetic Acid Solution: Prepare a solution of chloroacetic acid (1.04 kg, 1.1 eq) in DMF (2 L). Add this solution to the reactor via a dosing pump over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction Phase: Once the addition is complete, slowly heat the reactor contents to 50-60°C and hold for 4-6 hours. Monitor the reaction completion by in-process HPLC analysis.
-
Quenching and Precipitation: Cool the reactor to 20-25°C. In a separate vessel, prepare a sufficient quantity of water. Transfer the reaction mass to the water, maintaining the temperature of the water below 20°C.
-
Acidification: Adjust the pH of the aqueous mixture to 1-2 using concentrated hydrochloric acid to precipitate the product.
-
Isolation: Centrifuge or filter the resulting slurry and wash the wet cake with purified water until the washings are neutral.
-
Drying: Dry the isolated solid in a vacuum tray dryer at 60-70°C until the moisture content is within the specified limit.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP1082290B1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 6. WO1999055660A1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
refining analytical methods for 2-(2-Acetamidophenoxy)acetic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-(2-Acetamidophenoxy)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Experimental Protocol: RP-HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 10-100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1] For samples with high particulate content, a prefilter may be necessary.[1]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For acidic compounds, a common mobile phase is a phosphate buffer (pH adjusted to be at least 2 units away from the analyte's pKa) and acetonitrile.[2] For example, a mixture of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Elution: Isocratic or gradient elution can be used. A typical starting point for gradient elution could be 80% A and 20% B, with a linear gradient to 20% A and 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, for example, 210 nm.[2][4]
-
Injection Volume: 10-20 µL.
3. Method Validation Parameters: The following table summarizes typical validation parameters for an HPLC method for a similar acetic acid derivative. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 25 - 150 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 8.2 µg/mL | [2] |
| Limit of Quantification (LOQ) | 24.9 µg/mL | [2] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
| Precision (% RSD) | < 2% | [4] |
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Question: Why am I seeing peak tailing for my analyte?
Answer: Peak tailing for acidic compounds like this compound is a common issue and can be caused by several factors:
-
Secondary Interactions with Silica: The analyte may be interacting with free silanol groups on the silica-based C18 column.
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or formic acid to suppress the ionization of the silanol groups.
-
-
Insufficient Buffer Capacity: The buffer in the mobile phase may not be strong enough to maintain a consistent pH.
-
Solution: Increase the buffer concentration, ensuring it remains soluble in the mobile phase mixture.[5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume.[6]
-
Question: My retention times are drifting or inconsistent. What should I do?
Answer: Retention time drift can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7] If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention.
-
Solution: Use a column oven to maintain a stable temperature.[7]
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time before injecting the sample.[7]
-
-
Pump Issues: Leaks or worn pump seals can cause flow rate fluctuations.
-
Solution: Check for any leaks in the system and replace pump seals if necessary.[6]
-
Question: I am observing ghost peaks in my chromatogram. What is the cause?
Answer: Ghost peaks can arise from several sources:
-
Contamination: The sample, solvent, or HPLC system itself may be contaminated.
-
Solution: Use high-purity solvents and sample preparation materials. Flush the injector and the entire system to remove any contaminants.
-
-
Late Elution from Previous Injections: A component from a previous injection may be eluting in the current run.
-
Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a column wash step with a strong solvent at the end of each run or sequence.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and ghost peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method can be developed.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Sample preparation is critical to minimize matrix effects.[1] For biological samples, protein precipitation followed by solid-phase extraction (SPE) is a common approach.
-
A generic SPE procedure for an acidic compound could involve:
-
Condition a mixed-mode SPE cartridge (e.g., C8 and anion exchange) with methanol and then an acidic buffer.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an acidified organic solvent.
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.
-
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 1.8 µm) for better resolution and faster analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
MRM Transitions: The precursor ion (the deprotonated molecule [M-H]⁻) and a suitable product ion are monitored. These would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
3. Quantitative Data: The following table provides representative validation parameters for an LC-MS/MS method for a similar compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.4 - 25 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.06 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.18 µg/mL | [4] |
| Accuracy (% Recovery) | 101 - 102% | [4] |
| Precision (% RSD) | < 5% | [4] |
LC-MS/MS Troubleshooting Guide
Question: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis.
-
Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components.[1] Experiment with different SPE sorbents or washing steps.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from the co-eluting matrix components. A longer column or a shallower gradient may improve resolution.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If one is not available, a structural analog can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
UV-Vis Spectrophotometry
While less specific than chromatographic methods, UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in simple matrices.
Experimental Protocol: UV-Vis Spectrophotometry
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
The solvent used for the blank should be the same as the sample solvent.
2. Measurement:
-
Scan the sample solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
3. Quantitative Data: The performance of a UV-Vis spectrophotometric method is highly dependent on the analyte and the sample matrix.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.3 - 20 µg/mL | [8] |
| Limit of Detection (LOD) | 0.14 mg/L | [8] |
| Precision (% CV) | 1 - 3% | [8] |
UV-Vis Spectrophotometry FAQs
Question: Can I use UV-Vis spectrophotometry to quantify my analyte in a complex mixture?
Answer: UV-Vis spectrophotometry is generally not suitable for complex mixtures because it is not a separative technique. If other components in the mixture absorb at the same wavelength as your analyte, the measurement will be inaccurate. For complex matrices, a chromatographic method like HPLC or LC-MS/MS is recommended.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. jchr.org [jchr.org]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. nzytech.com [nzytech.com]
Technical Support Center: Synthesis of 2-(2-Acetamidophenoxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Acetamidophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Synthesis Overview
The synthesis of this compound is typically a two-step process:
-
N-acetylation of 2-aminophenol: 2-Aminophenol is selectively acetylated on the amino group to form the intermediate, N-(2-hydroxyphenyl)acetamide (also known as 2-acetamidophenol).
-
O-alkylation of 2-acetamidophenol: The intermediate is then reacted with a haloacetic acid, most commonly chloroacetic acid, via a Williamson ether synthesis to yield the final product, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Impurity Formation
Q1: What are the common impurities I might encounter during the N-acetylation of 2-aminophenol?
A1: During the N-acetylation of 2-aminophenol, the primary goal is to achieve chemoselective acetylation of the more nucleophilic amino group over the hydroxyl group. However, side reactions can lead to the formation of impurities:
-
O-Acetylated Impurity (2-Aminophenyl acetate): This can form if the reaction conditions are not optimized for N-selectivity.
-
N,O-Diacetylated Impurity (2-Acetamidophenyl acetate): Over-acetylation can lead to this di-substituted product.
-
Unreacted 2-Aminophenol: Incomplete reaction will leave residual starting material.
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities, such as quinone-like structures. This is often exacerbated by heat and the presence of air.
Q2: How can I minimize the formation of O-acetylated and di-acetylated impurities?
A2: To favor N-acetylation, consider the following:
-
Reaction Conditions: Carry out the reaction under milder conditions. For example, using acetic anhydride in a suitable solvent at or below room temperature.
-
Chemoselective Methods: Employing enzymatic catalysis, such as with immobilized lipase, can offer high chemoselectivity for the amino group.
-
Control of Stoichiometry: Use a controlled amount of the acetylating agent (e.g., close to a 1:1 molar ratio of 2-aminophenol to acetic anhydride).
Q3: What are the potential byproducts in the Williamson ether synthesis step (O-alkylation)?
A3: The Williamson ether synthesis, while generally effective, can be prone to side reactions, leading to impurities:
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities.
-
Unreacted 2-Acetamidophenol: Incomplete reaction will result in the presence of the starting material.
-
Glycolic Acid: Hydrolysis of chloroacetic acid under the basic reaction conditions can form glycolic acid.
-
Dimerization/Polymerization: Phenols can undergo oxidative dimerization, although this is less common under typical Williamson ether synthesis conditions.
Q4: How can I promote O-alkylation over C-alkylation?
A4: The choice of solvent and base can significantly influence the regioselectivity of the alkylation:
-
Solvent: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are known to favor O-alkylation. Protic solvents can lead to more C-alkylation.
-
Base: Using a strong base like sodium hydroxide or potassium hydroxide to fully deprotonate the phenolic hydroxyl group is crucial. The reaction is typically conducted at elevated temperatures (50-100 °C).
Purification
Q5: What are the recommended methods for purifying crude this compound?
A5: Recrystallization is a common and effective method for purifying the final product.
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Water or aqueous ethanol mixtures are often good starting points for polar compounds like this. Acetic acid has also been used for recrystallization of similar compounds.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, activated carbon can be added to the hot solution. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to form crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.
Analytical Characterization & Impurity Profiling
Q6: Which analytical techniques are best for assessing the purity of this compound and identifying impurities?
A6: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment and impurity identification:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and quantifying impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is ideal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities, though derivatization may be necessary for non-volatile compounds.
Q7: Can you provide a starting point for developing an HPLC method?
A7: A typical stability-indicating RP-HPLC method would involve:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., around 275 nm).
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyphenyl)acetamide (2-Acetamidophenol)
-
In a round-bottom flask, dissolve 2-aminophenol in a suitable solvent (e.g., acetic acid or an inert organic solvent).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from water or an ethanol/water mixture if necessary.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-hydroxyphenyl)acetamide in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the phenoxide.
-
Add a solution of chloroacetic acid.
-
Heat the mixture to reflux (typically 90-100°C) for a period of 30-40 minutes.
-
Cool the reaction mixture and dilute with water.
-
Acidify the solution with a mineral acid (e.g., 6M HCl) to a pH of 1-2 to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., water or ethanol/water) to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific laboratory setups and desired purity levels. Always follow appropriate laboratory safety procedures.
Validation & Comparative
A Comparative Guide to COX Inhibition: Ibuprofen vs. 2-(2-Acetamidophenoxy)acetic acid
A head-to-head comparison of the cyclooxygenase (COX) inhibitory activities of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the compound 2-(2-Acetamidophenoxy)acetic acid is currently limited by the lack of available experimental data for the latter. While extensive research has characterized the COX-1 and COX-2 inhibition profiles of ibuprofen, similar data for this compound is not readily found in the scientific literature. However, research into the broader class of phenoxyacetic acid derivatives suggests potential for selective COX-2 inhibition.[1][2]
This guide provides a comprehensive overview of the known COX inhibitory properties of ibuprofen, supported by experimental data. It also details the standard experimental protocols used to determine COX inhibition, which would be applicable to the evaluation of this compound.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen is a widely used NSAID that exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[3] The inhibition of COX-2 is primarily responsible for the therapeutic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal issues.[3]
Quantitative Analysis of Ibuprofen's COX Inhibition
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for ibuprofen against COX-1 and COX-2 vary across different studies and experimental conditions.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Ibuprofen | 13 | 370 | 0.035 | [4] |
Note: A lower IC50 value indicates greater potency. The selectivity index is a ratio of the IC50 values for COX-1 and COX-2. A selectivity index less than 1 indicates a preference for COX-1 inhibition, while a value greater than 1 suggests selectivity for COX-2.
This compound: An Uncharacterized Compound in COX Inhibition
As of the latest literature search, specific experimental data detailing the IC50 values of this compound for either COX-1 or COX-2 are not available. While studies have explored the anti-inflammatory potential of various phenoxyacetic acid derivatives, with some showing promising selective COX-2 inhibition[1][2], the specific inhibitory profile of this compound remains to be determined through experimental evaluation.
Experimental Protocols for Determining COX Inhibition
The following outlines a common in vitro method used to assess the inhibitory activity of compounds against COX-1 and COX-2.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of the COX enzyme.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound or ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the test compound at various concentrations to the designated wells. For control wells, add the solvent alone.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX peroxidase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for COX Inhibition Assay.
Conclusion
Ibuprofen is a well-documented non-selective inhibitor of both COX-1 and COX-2. In contrast, the COX inhibitory profile of this compound has not been reported in the available scientific literature, precluding a direct comparative analysis at this time. Further experimental investigation using established protocols, such as the in vitro colorimetric assay described, is necessary to elucidate the potential of this compound as a COX inhibitor and to determine its selectivity profile. The broader class of phenoxyacetic acid derivatives has shown promise as selective COX-2 inhibitors, suggesting that experimental evaluation of this specific compound is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to Phenoxyacetic Acid Derivatives: Evaluating 2-(2-Acetamidophenoxy)acetic Acid in Context
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of this class of compounds, with a particular focus on placing the potential of 2-(2-Acetamidophenoxy)acetic acid into the context of its better-studied analogues. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to highlight potential areas of interest and provide a framework for future research.
Introduction to Phenoxyacetic Acid Derivatives
The phenoxyacetic acid core structure is a key feature in numerous compounds with diverse therapeutic applications.[1] These derivatives have been explored for their utility as anti-inflammatory, anticancer, antibacterial, and antihypertensive agents.[1] The biological activity of these molecules can be significantly modulated by the nature and position of substituents on the phenyl ring. This structure-activity relationship is a critical aspect of the ongoing research and development in this chemical class.
Comparative Analysis of Biological Activities
To provide a clear comparison, this section will focus on two of the most promising and well-documented activities of phenoxyacetic acid derivatives: anti-inflammatory and anticancer effects.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A significant number of phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[2]
The following table summarizes the in vitro COX inhibitory activity of several phenoxyacetic acid derivatives, demonstrating the impact of different substitution patterns.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5d | 2-(2-((2-(4-Bromobenzoyl)hydrazineylidene)methyl)phenoxy)acetic acid | 8.00 | 0.08 | 100 |
| Compound 5f | 2-(4-Bromo-2-((2-(4-chlorobenzoyl)hydrazineylidene)methyl)phenoxy)acetic acid | 8.00 | 0.06 | 133.33 |
| Compound 7b | 2-(4-Bromo-2-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenoxy)acetic acid | 5.93 | 0.08 | 74.13 |
| Celecoxib | (Reference Drug) | 14.93 | 0.05 | 298.6 |
| Mefenamic acid | (Reference Drug) | 2.51 | 1.98 | 1.27 |
Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[2]
While data for this compound is not available, the table above illustrates that specific substitutions on the phenoxyacetic acid scaffold can lead to potent and selective COX-2 inhibition, in some cases comparable to the reference drug Celecoxib.[2]
Anticancer Activity: In Vitro Antiproliferative Effects
Phenoxyacetic acid derivatives have also shown promise as anticancer agents. Their mechanism of action in this context is often multifactorial, including the induction of apoptosis and cell cycle arrest. The table below presents the antiproliferative activity of aza-analogs of phenoxyacetic acid derivatives against a human leukemia cell line (K562).
| Compound ID | Structure | K562 GI50 (µM) |
| Compound 17a | 2-(2-Phenoxyacetamido)benzamide | >100 |
| Compound 17j | 5-Chloro-2-(2-(4-chlorophenoxy)acetamido)benzamide | 1.5 |
| Compound 17o | 5-Nitro-2-(2-(4-nitrophenoxy)acetamido)benzamide | 0.8 |
| Doxorubicin | (Reference Drug) | 0.04 |
Data extracted from a study on the antiproliferative activity of 2-(2-phenoxyacetamido)benzamides.
The data indicates that substitutions on both the benzamide and phenoxy rings significantly influence the cytotoxic activity of these compounds. Again, while no direct data exists for this compound, the demonstrated potency of related structures suggests that this could be a fruitful area of investigation.
Experimental Protocols
For researchers interested in evaluating this compound or other novel phenoxyacetic acid derivatives, the following are detailed protocols for the key experiments discussed in this guide.
Synthesis of Phenoxyacetic Acid Derivatives
A general method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester.
General Procedure:
-
To a solution of the appropriately substituted phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2 equivalents).
-
Add ethyl bromoacetate (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ethyl phenoxyacetate derivative.
-
Hydrolyze the ester by dissolving it in a mixture of ethanol and an aqueous solution of sodium hydroxide and stirring at room temperature overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the phenoxyacetic acid derivative.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Mefenamic acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds and a reference drug (e.g., Doxorubicin)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound compared to the untreated control.
-
Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.
Signaling Pathways
The biological effects of phenoxyacetic acid derivatives are mediated through various signaling pathways. For anti-inflammatory action via COX-2 inhibition, the pathway involves the arachidonic acid cascade.
Conclusion
The phenoxyacetic acid scaffold is a promising platform for the development of new therapeutic agents. While a direct comparative analysis of this compound is hampered by the current lack of publicly available experimental data, the information gathered on its structural analogues provides a strong rationale for its investigation as a potential anti-inflammatory and/or anticancer agent. The experimental protocols and pathway diagrams included in this guide offer a comprehensive framework for researchers to undertake such studies and contribute to a deeper understanding of this important class of compounds. Further research is warranted to synthesize and evaluate the biological activities of this compound to fully elucidate its therapeutic potential.
References
Unveiling the Anticancer Potential: A Comparative Analysis of 2-(2-Acetamidophenoxy)acetic Acid Derivatives
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, the scaffold of 2-(2-acetamidophenoxy)acetic acid has emerged as a promising starting point for the development of potent antiproliferative agents. This guide provides a comparative analysis of the biological activity of derivatives of this compound, with a focus on their anticancer properties. We present a compilation of experimental data, detailed methodologies for key biological assays, and a visualization of the proposed signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of a series of 2-(2-phenoxyacetamido)benzamide derivatives, which are structurally related to this compound, have been evaluated against the human chronic myelogenous leukemia (K562) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined. For comparison, the well-known anticancer agent colchicine was used as a reference compound.
| Compound ID | Structure | Cell Line | IC50 (µM)[1] |
| Derivative 17j | 2-(4-Chlorophenoxyacetamido)-5-iodobenzamide | K562 | 0.16 |
| Derivative 17l | 2-(4-Fluorophenoxyacetamido)-5-iodobenzamide | K562 | 0.28 |
| Derivative 17k | 2-(4-Bromophenoxyacetamido)-5-iodobenzamide | K562 | 0.31 |
| Derivative 17m | 2-(4-Nitrophenoxyacetamido)-5-iodobenzamide | K562 | 0.54 |
| Colchicine | (Reference Compound) | K562 | 0.02 |
Note: Data for the parent compound, this compound, was not available in the reviewed literature. The presented data is for its 2-(2-phenoxyacetamido)benzamide derivatives.
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
The most active derivatives of this compound exert their antiproliferative effects through a multi-faceted mechanism that ultimately leads to cancer cell death.[1][2] The primary modes of action are:
-
Cell Cycle Arrest: These compounds have been shown to cause an arrest of cancer cells in the G0-G1 phase of the cell cycle.[1][2] This prevents the cells from progressing to the S phase, during which DNA replication occurs, thereby halting cell division.
-
Induction of Apoptosis: Following cell cycle arrest, the compounds trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells in a controlled manner. The induction of apoptosis is mediated by the activation of caspases, a family of cysteine proteases that are central to the apoptotic signaling cascade.[1][2]
Visualizing the Pathway
The proposed mechanism of action, from the introduction of the 2-(2-phenoxyacetamido)benzamide derivative to the final execution of apoptosis, can be visualized as a signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.
Antiproliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
K562 (human chronic myelogenous leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of 5 x 104 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds to the wells. A vehicle control (DMSO) and a positive control (colchicine) should be included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
K562 cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat K562 cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing RNase A and PI.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
K562 cells
-
Test compounds
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer-compatible 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in a 96-well plate and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions. This reagent contains a luminogenic substrate for caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Experimental Workflow Visualization
The sequence of experiments to validate the biological activity of the compounds is outlined below.
References
Structure-Activity Relationship of 2-(2-Acetamidophenoxy)acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-(2-acetamidophenoxy)acetic acid, focusing on their anti-inflammatory properties. Due to a lack of extensive published research specifically on this compound derivatives, this guide draws objective comparisons from closely related phenoxyacetic acid and phenoxyacetamide analogs. The data presented herein is compiled from various studies to elucidate the potential impact of structural modifications on biological activity, primarily targeting the cyclooxygenase (COX) enzymes.
Comparative Analysis of Biological Activity
The anti-inflammatory activity of phenoxyacetic acid and its analogs is primarily attributed to their ability to inhibit COX enzymes, which are key in the biosynthesis of prostaglandins. The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities and in vivo anti-inflammatory effects of various analogs.
In Vitro Cyclooxygenase (COX) Inhibition
The data below showcases the half-maximal inhibitory concentrations (IC50) of various phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter, with higher values indicating greater selectivity for the COX-2 isoform, which is often associated with a reduced risk of gastrointestinal side effects.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetic Acid Analogs
| Compound ID | Core Structure | R1 | R2 | R3 | R4 | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) |
| Celecoxib | Reference Drug | - | - | - | - | 14.93 | 0.05 | 298.6 |
| Mefenamic Acid | Reference Drug | - | - | - | - | 29.9 | 1.98 | 15.1 |
| Analog 1 | Phenoxyacetic acid | H | H | 4-Cl | H | >100 | 0.06 | >1667 |
| Analog 2 | Phenoxyacetic acid | H | H | 4-Br | H | >100 | 0.07 | >1428 |
| Analog 3 | Phenoxyacetic acid | H | H | 4-F | H | 9.8 | 0.08 | 122.5 |
| Analog 4 | Phenoxyacetic acid | H | H | 4-NO2 | H | 12.3 | 0.09 | 136.7 |
| Analog 5 | Phenoxyacetamide | 4-Cl-phenyl | H | 4-NO2 | H | - | - | - |
| Analog 6 | Phenoxyacetamide | 4-tolyl | H | 4-NO2 | H | - | - | - |
Note: Data for analogs 1-4 are derived from studies on various substituted phenoxyacetic acids.[1] Data for analogs 5 and 6 are from studies on phenoxyacetamide derivatives, where the specific COX inhibition data was not provided, but they were reported to have anti-inflammatory activity.[2] The core structure for analogs 1-4 is a phenoxyacetic acid moiety with substituents on the phenyl ring.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities. The percentage of edema inhibition indicates the compound's efficacy in reducing inflammation.
Table 2: In Vivo Anti-inflammatory Activity of Phenoxyacetic Acid Analogs (Carrageenan-Induced Paw Edema in Rats)
| Compound ID | Dose (mg/kg) | Time (h) | % Edema Inhibition |
| Indomethacin | 10 | 3 | 55.2 |
| Celecoxib | 10 | 3 | 68.15 |
| Analog 5 | 20 | 4 | 78.09 |
| Analog 6 | 20 | 4 | 76.56 |
| Analog 7 | 10 | 5 | 63.35 |
| Analog 8 | 10 | 5 | 46.51 |
Note: Data for analogs 5 and 6 are from studies on phenoxyacetamide derivatives.[2] Data for analogs 7 and 8 are from studies on different phenoxyacetic acid derivatives.[1]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound that inhibits the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.
-
Add the test compound or reference drug at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of test compounds in an animal model.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of the cyclooxygenase (COX) pathway.
Caption: Cyclooxygenase (COX) signaling pathway and the site of action for inhibitors.
Caption: General experimental workflow for SAR studies of anti-inflammatory agents.
References
Efficacy of 2-(2-Acetamidophenoxy)acetic Acid Derivatives as Anti-Inflammatory Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of various 2-(2-Acetamidophenoxy)acetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. While specific data for this compound is limited in publicly available literature, this guide focuses on structurally related phenoxyacetic acid derivatives that have been evaluated for their anti-inflammatory properties. The comparative data presented herein, derived from preclinical studies, offers valuable insights into the structure-activity relationships within this class of compounds and their potential as therapeutic agents.
Comparative Efficacy of Phenoxyacetic Acid Derivatives as COX-2 Inhibitors
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapies.[1][2] The ratio of COX-1 to COX-2 inhibition is a critical determinant of a compound's efficacy and its potential for gastrointestinal side effects.[1][2]
The following table summarizes the in vitro inhibitory activity of several phenoxyacetic acid derivatives against COX-1 and COX-2, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound ID | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib (Reference) | Standard COX-2 Inhibitor | 15 | 0.05 | 300 | [3] |
| Compound 5d | 2-(4-((4-bromobenzylidene)amino)phenoxy)acetic acid derivative | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.88 | [4] |
| Compound 5f | 2-(4-((4-bromobenzylidene)amino)phenoxy)acetic acid derivative | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 | [4] |
| Compound 7b | 2-(4-((4-bromobenzylidene)amino)phenoxy)acetic acid derivative | 5.93 ± 0.12 | 0.09 ± 0.01 | 65.89 | [4] |
| Compound 10c | 2-(4-(2-(4-chlorobenzoyl)hydrazono)methyl)phenoxy)acetic acid | >100 | 0.09 ± 0.01 | >1111 | [3] |
| Compound 10d | 2-(4-(2-(4-bromobenzoyl)hydrazono)methyl)phenoxy)acetic acid | 4.07 ± 0.12 | 0.07 ± 0.01 | 58.14 | [4] |
| Compound 6a | Pyrazoline-phenoxyacetic acid derivative | - | 0.03 | - | [5] |
| Compound 6c | Pyrazoline-phenoxyacetic acid derivative | - | 0.03 | - | [5] |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and well-established preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds.[6][7][8] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling over time.[9]
Several phenoxyacetic acid derivatives have demonstrated significant in vivo anti-inflammatory effects in this model. For instance, compounds 5f and 7b showed a significant reduction in paw thickness at 5 hours post-carrageenan injection, with inhibition of 63.35% and 46.51%, respectively.[4] These compounds also led to a significant decrease in the levels of pro-inflammatory mediators such as TNF-α and PGE-2 in the paw exudate.[4]
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor like hematin.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction leads to the production of prostaglandins, such as Prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The concentration of the test compound that causes a 50% reduction in prostaglandin production compared to a vehicle control is determined and reported as the IC50 value.[10]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., celecoxib).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume or thickness of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway in inflammation and a typical experimental workflow for evaluating the anti-inflammatory efficacy of this compound derivatives.
Caption: COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for efficacy evaluation.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Efficacy Analysis: Phenoxyacetic Acid Derivatives versus Celecoxib in Inflammation and Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of a class of emerging anti-inflammatory and analgesic compounds, phenoxyacetic acid derivatives, against the well-established selective COX-2 inhibitor, celecoxib. The following sections present a comprehensive overview of their mechanisms of action, supported by preclinical data from in vitro and in vivo studies. Experimental protocols for the key assays are also detailed to aid in the replication and further investigation of these compounds.
Mechanism of Action: A Tale of Two Selectivities
Both celecoxib and the investigated phenoxyacetic acid derivatives exert their primary anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzymes. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[1]
Celecoxib is a highly selective COX-2 inhibitor.[1] Its therapeutic efficacy stems from its ability to preferentially bind to and inhibit the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate pain and inflammation. This selectivity for COX-2 over COX-1 is a key feature of celecoxib, leading to a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[1]
Phenoxyacetic acid derivatives represent a class of compounds that have been investigated for their potential as anti-inflammatory agents, with many demonstrating selective COX-2 inhibition.[1][2] The structural modifications of the phenoxyacetic acid scaffold allow for the fine-tuning of their selectivity and potency towards the COX-2 enzyme.
The signaling pathway below illustrates the role of COX enzymes in the inflammatory cascade and the point of intervention for both celecoxib and phenoxyacetic acid derivatives.
In Vitro Efficacy: COX-1/COX-2 Inhibition
The in vitro inhibitory activity of compounds against COX-1 and COX-2 is a critical determinant of their potential efficacy and safety profile. The following table summarizes the 50% inhibitory concentrations (IC50) for celecoxib and a selection of phenoxyacetic acid derivatives. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a greater selectivity for the COX-2 enzyme.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [2] |
| Phenoxyacetic Acid Derivative 1 | 10.5 | 0.08 | 131.25 | [2] |
| Phenoxyacetic Acid Derivative 2 | 9.8 | 0.07 | 140 | [2] |
| Phenoxyacetic Acid Derivative 3 | 7.9 | 0.06 | 131.67 | [2] |
| Pyrazoline-phenoxyacetic acid 6a | >10 | 0.03 | >333 | [1] |
| Pyrazoline-phenoxyacetic acid 6c | 5.9 | 0.03 | 196.7 | [1] |
In Vivo Efficacy: Anti-Inflammatory and Analgesic Activity
Preclinical in vivo models are essential for evaluating the therapeutic potential of drug candidates in a physiological context. The carrageenan-induced paw edema model in rats is a widely used assay to assess anti-inflammatory activity, while the acetic acid-induced writhing test in mice is a standard method for evaluating peripheral analgesic effects.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The table below presents the effective dose required to produce a 50% reduction in paw edema (ED50) for celecoxib and representative phenoxyacetic acid derivatives.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Celecoxib | 10 | 55.2 | [3] |
| Phenoxyacetic Acid Derivative 5f | 10 | 63.35 | [2] |
| Phenoxyacetic Acid Derivative 7b | 10 | 46.51 | [2] |
Analgesic Activity: Acetic Acid-Induced Writhing Test
The following table summarizes the effective dose required to produce a 50% reduction in the number of writhes (ED50) for celecoxib and a phenoxyacetic acid derivative.
| Compound | ED50 (mg/kg) | Reference |
| Celecoxib | 94.2 | [4] |
| Phenoxyacetic Acid Derivative (PC-406) | 67.9 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound by measuring the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer.
-
Compound Addition: The test compound (phenoxyacetic acid derivative or celecoxib) is added at various concentrations and incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specified incubation period, the reaction is stopped.
-
Quantification: The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (phenoxyacetic acid derivative or celecoxib) or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group. The ED50 value can be determined from the dose-response curve.[3][5]
Acetic Acid-Induced Writhing Test in Mice
This in vivo model evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by acetic acid.
Protocol:
-
Animal Acclimatization: Swiss albino mice are acclimatized to the laboratory environment.
-
Compound Administration: The test compound (phenoxyacetic acid derivative or celecoxib) or vehicle is administered orally or subcutaneously at a defined time before the acetic acid injection.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.[6]
-
Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (stretching of the abdomen and hind limbs) is counted for a specific period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group in comparison to the vehicle control group. The ED50 value can be determined from the dose-response curve.[4]
Conclusion
The preclinical data presented in this guide suggest that certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory and analgesic properties, comparable to or in some cases exceeding those of celecoxib. Their mechanism of action, like celecoxib, is primarily through the selective inhibition of the COX-2 enzyme. The favorable in vitro selectivity profiles and in vivo efficacy of these derivatives warrant further investigation as potential therapeutic alternatives for the management of inflammatory and pain conditions. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in the continued exploration and development of this promising class of compounds.
References
- 1. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-Acetamidophenoxy)acetic Acid: Evaluating its Potential Based on Experimental Data of Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(2-Acetamidophenoxy)acetic acid, a compound of interest within the broader class of phenoxyacetic acid derivatives. Due to the limited direct experimental data available for this specific molecule, this document focuses on a cross-validation approach. We will examine the known biological activities and experimental data of structurally similar compounds to infer the potential therapeutic applications of this compound. This guide will delve into its potential as an anti-inflammatory and antibacterial agent, supported by detailed experimental protocols and comparative data from related phenoxyacetic acid derivatives.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 1798-12-5 | |
| Molecular Formula | C10H11NO4 | |
| Molecular Weight | 209.20 g/mol | |
| Chemical Structure | Inferred from name |
Predicted Biological Activities and Cross-Validation with Analogs
Phenoxyacetic acid derivatives have garnered significant attention for their diverse pharmacological activities, most notably as anti-inflammatory and antibacterial agents.[1] The core structure of phenoxyacetic acid is a key pharmacophore in several commercially available drugs.[1] By analyzing the structure-activity relationships (SAR) of well-studied analogs, we can predict the potential efficacy of this compound.
Potential as a Selective COX-2 Inhibitor (Anti-inflammatory Activity)
Recent studies have highlighted the potential of phenoxyacetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the treatment of inflammation.[2][3] The selective inhibition of COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Several pyrazoline-phenoxyacetic acid derivatives have demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range.[2] For instance, compounds 6a and 6c from a recent study exhibited IC50 values of 0.03 µM for COX-2 inhibition, showcasing high selectivity.[2] The general structure of these active compounds involves a phenoxyacetic acid moiety linked to a substituted pyrazoline ring.
While this compound lacks the pyrazoline ring, the presence of the phenoxyacetic acid core suggests it may still possess anti-inflammatory properties. The acetamido group at the ortho position of the phenoxy ring could influence its binding affinity and selectivity for the COX enzymes. Further experimental validation is required to confirm this hypothesis.
Comparative Data of Anti-inflammatory Phenoxyacetic Acid Analogs:
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6a (pyrazoline-phenoxyacetic acid derivative) | 0.03 | 365.4 | [2] |
| Compound 6c (pyrazoline-phenoxyacetic acid derivative) | 0.03 | 196.9 | [2] |
| 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | - | - | [1] |
| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) | - | - | [4] |
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on methods described in recent studies on phenoxyacetic acid derivatives.[3]
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.
-
Substrate: Arachidonic acid is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Termination: The reaction is stopped by adding a solution of HCl.
-
Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Logical Relationship: COX-2 Inhibition Pathway
Caption: Predicted inhibition of the COX-2 enzyme by this compound.
Potential as an Antibacterial Agent
Phenoxyacetic acid derivatives have also been investigated for their antibacterial properties.[1] Various analogs have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.[5]
For example, 4-(2-methyl-phenylazo)-phenoxyacetic acid has demonstrated better antimicrobial activity against S. pyogenes than the standard drug septonex.[1] Another study reported that 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid exhibited good antibacterial activity against M. smegmatis.[1] The structural modifications on the phenoxy ring and the acetic acid side chain appear to play a crucial role in determining the antibacterial spectrum and potency. The acetamido group in this compound could potentially contribute to its antibacterial activity, a hypothesis that warrants experimental verification.
Comparative Data of Antibacterial Phenoxyacetic Acid Analogs:
| Compound | Target Bacteria | Activity | Reference |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | 20mm zone of inhibition | [1] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC = 9.66 ± 0.57 µL | [1] |
| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | - | 15mm zone of inhibition | [1] |
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is adapted from methodologies used in the screening of phenoxyacetic acid derivatives.[1]
-
Bacterial Strains: Standard and clinically isolated bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Culture Media: Mueller-Hinton agar is prepared and sterilized.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Assay: The bacterial inoculum is uniformly spread on the surface of the agar plates. Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity. A standard antibiotic is used as a positive control.
Synthesis of Phenoxyacetic Acid Derivatives
The general synthesis of phenoxyacetic acid derivatives often involves the reaction of a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis of the ester.[3]
Experimental Workflow: General Synthesis
Caption: General synthetic route for phenoxyacetic acid derivatives.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, a comparative analysis of its structure with that of other biologically active phenoxyacetic acid derivatives suggests its potential as both an anti-inflammatory and an antibacterial agent. The presence of the phenoxyacetic acid core is a strong indicator of potential COX-2 inhibitory activity, and the acetamido substituent may modulate its potency and selectivity. Similarly, this structural motif is common in antibacterial phenoxyacetic acids.
To validate these predictions, further experimental studies are essential. The protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activities. Such investigations will be crucial in determining its therapeutic potential and could pave the way for the development of novel anti-inflammatory and antibacterial drugs. Researchers are encouraged to utilize the provided methodologies to explore the pharmacological profile of this promising compound.
References
- 1. jetir.org [jetir.org]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking a Novel Phenoxyacetic Acid Derivative Against Standard NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. While effective, traditional NSAIDs are associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX-1 and COX-2 isoforms. This has spurred the development of new chemical entities with improved efficacy and safety profiles.
This guide provides a comparative analysis of a novel phenoxyacetic acid derivative, 2-(2-Acetamidophenoxy)acetic acid, against two standard NSAIDs: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. Due to the limited publicly available data on the specific anti-inflammatory and analgesic properties of this compound, this guide will utilize data from recently synthesized and evaluated phenoxyacetic acid derivatives with similar structural motifs to provide a representative comparison. Specifically, we will refer to data for compounds designated as Compound 5f and Compound 7b from a 2024 study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the representative phenoxyacetic acid derivatives and the standard NSAIDs. This data is compiled from various in vitro and in vivo studies.
| Parameter | Compound 5f (Phenoxyacetic Acid Derivative) | Compound 7b (Phenoxyacetic Acid Derivative) | Ibuprofen | Celecoxib |
| COX-1 Inhibition (IC50) | ~10-15 µM[1] | ~4-8 µM[1] | 13 µM[2][3][4] | 15 µM[5] |
| COX-2 Inhibition (IC50) | 0.06 µM[1] | 0.09 µM[1] | 370 µM[4][6] | 0.04 µM[5][7] |
| Selectivity Index (COX-1/COX-2) | ~167-250[1] | ~44-89[1] | ~0.035[3][4][6] | 375[5] |
| In vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | 63.35%[1] | 46.51%[1] | Significant inhibition (dose-dependent) | Significant inhibition (ED50 = 7.1 mg/kg)[5] |
| In vivo Analgesic Activity (% Inhibition of Writhing) | Data not available | Data not available | Significant inhibition (dose-dependent)[8] | Significant inhibition[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and then to prostaglandin H2 (PGH2). This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
-
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.
-
Arachidonic acid is added to initiate the reaction.
-
The rate of oxygen consumption or the formation of a colored product is measured over time.
-
A range of concentrations of the test compound is used to generate a dose-response curve.
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the test compound in an animal model.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are typically used.[10]
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.[10]
-
After a specific time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11]
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10][11]
-
The percentage inhibition of edema is calculated for each group compared to the control group.
-
In Vivo Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of the test compound.
Methodology:
-
Animals: Swiss albino mice (20-25 g) are commonly used.[12]
-
Procedure:
-
The test compound or vehicle (control) is administered orally or intraperitoneally.[12]
-
After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of a 0.6% acetic acid solution.[12]
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).
-
The percentage inhibition of writhing is calculated for each group in comparison to the control group.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathways and experimental designs are essential for a clear understanding of the research.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for comparing NSAIDs.
Conclusion
The available data on novel phenoxyacetic acid derivatives, such as compounds 5f and 7b, indicate that this class of molecules holds significant promise as potent and selective COX-2 inhibitors.[1] Their high selectivity index suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen. The in vivo anti-inflammatory activity of these derivatives is comparable to that of standard NSAIDs, demonstrating their therapeutic potential.[1]
Further preclinical and clinical studies on this compound and its analogues are warranted to fully elucidate their efficacy, safety, and pharmacokinetic profiles. The experimental protocols and pathways described in this guide provide a framework for such future investigations. This comparative analysis underscores the potential of phenoxyacetic acid derivatives as a valuable scaffold for the development of next-generation anti-inflammatory and analgesic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. rjptsimlab.com [rjptsimlab.com]
Assessing the COX-1/COX-2 Selectivity of 2-(2-Acetamidophenoxy)acetic acid: A Comparative Guide
Introduction
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining the normal lining of the stomach, as well as in kidney and platelet function.[1][3] In contrast, COX-2 is primarily induced at sites of inflammation.[1]
Comparative Analysis of COX-1/COX-2 Inhibition
To assess the selectivity of a compound, its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 is determined. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides the selectivity index (SI). A higher SI indicates greater selectivity for COX-2. The following table presents IC50 values and selectivity indices for several well-characterized NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.05 | 300 | [6] |
| Rofecoxib | >1000 | 0.018 | >55,555 | [7] |
| Diclofenac | 0.071 (COX-1) | 0.392 (COX-2) | 0.18 (COX-2 preferential) | [8] |
| Ibuprofen | 2.19 | - | - | [9] |
| Aspirin | 1.88 | 12.34 | 0.15 (COX-1 selective) | [8] |
| Mefenamic Acid | - | 1.98 | - | [6] |
Note: The IC50 values and selectivity indices can vary between different studies and assay conditions.[10]
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine COX-1 and COX-2 inhibition is through an in vitro enzyme immunoassay (EIA).[11][12] This assay measures the amount of prostaglandins produced by the COX enzymes in the presence of varying concentrations of the test compound.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Heme cofactor
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compound (e.g., 2-(2-Acetamidophenoxy)acetic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound or reference inhibitor to the appropriate wells. Include control wells with no inhibitor.
-
Incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Colorimetric Reaction: Add the colorimetric substrate (TMPD) to the wells. The peroxidase activity of COX will oxidize TMPD, resulting in a color change.
-
Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathway of COX-1 and COX-2
The following diagram illustrates the general signaling pathway involving COX-1 and COX-2 in the production of prostaglandins from arachidonic acid.
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.
Conclusion
The assessment of COX-1/COX-2 selectivity is a critical step in the development of new anti-inflammatory drugs. By determining the IC50 values for both enzyme isoforms, a selectivity index can be calculated, providing a quantitative measure of a compound's potential for therapeutic efficacy with reduced side effects. While experimental data for this compound is not currently available, the protocols and comparative data presented in this guide provide a clear framework for its future evaluation. A thorough in vitro analysis, as described, would be the necessary first step in characterizing the pharmacological profile of this compound and its potential as a selective COX-2 inhibitor.
References
- 1. verywellhealth.com [verywellhealth.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. ijpda.org [ijpda.org]
- 5. medcentral.com [medcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. academicjournals.org [academicjournals.org]
A Comparative Analysis of the Bioactivities of 2-(2-Acetamidophenoxy)acetic Acid and Mefenamic Acid
In the landscape of pharmacological research, the exploration of novel compounds with therapeutic potential is a continuous endeavor. This guide provides a comparative study of the bioactivity of 2-(2-Acetamidophenoxy)acetic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key bioassays, and visualizations of relevant biological pathways.
Overview of Compounds
Mefenamic acid , a member of the anthranilic acid derivative class of NSAIDs, is a widely used medication for the treatment of mild to moderate pain, including menstrual pain.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[2][3]
This compound is a phenoxyacetic acid derivative. While specific and extensive bioactivity data for this compound is not widely available in the public domain, its structural similarity to other phenoxyacetic acid derivatives suggests potential anti-inflammatory and other biological activities.[4][5] Further experimental evaluation is necessary to fully characterize its pharmacological profile.
Comparative Bioactivity Data
Quantitative data for the bioactivity of mefenamic acid is available from various in vitro and in vivo studies. Due to the limited specific data for this compound, this section primarily summarizes the established bioactivities of mefenamic acid. The subsequent sections on experimental protocols outline the methods that could be employed to generate comparative data for this compound.
Anti-inflammatory Activity
Mefenamic acid exhibits its anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[6] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.[2] A study on carrageenan-induced paw edema in rats, a standard model for acute inflammation, demonstrated that mefenamic acid significantly reduces edema.[7]
| Compound | Assay | Model | Dose/Concentration | Observed Effect | Reference |
| Mefenamic Acid | Carrageenan-induced paw edema | Rats | 50 mg/kg (oral) | Significant prevention of joint edema | [7] |
| Mefenamic Acid | COX Inhibition | Human recombinant | IC50: 40 nM (hCOX-1), 3 µM (hCOX-2) | Competitive inhibitor of COX-1 and COX-2 | [6] |
Analgesic Activity
The analgesic properties of mefenamic acid are also linked to its inhibition of prostaglandin synthesis.[2] Prostaglandins sensitize nociceptors to other pain-inducing stimuli. By reducing prostaglandin levels, mefenamic acid effectively alleviates pain. The acetic acid-induced writhing test in mice is a common method to evaluate peripheral analgesic activity. A derivative of mefenamic acid, 4-nitrobenzoyl-mefenamic acid, has shown higher analgesic activity than mefenamic acid in the hot plate test.[8] Another study showed that a hydroxyethyl ester of mefenamic acid had a significantly higher anti-nociceptive effect in the acetic acid-induced writhing test compared to mefenamic acid.[9][10]
| Compound | Assay | Model | Dose/Concentration | Observed Effect | Reference |
| Mefenamic Acid Derivative | Hot Plate Test | Mice | Not specified | Higher activity than mefenamic acid | [8] |
| Mefenamic Acid Hydroxyethyl Ester | Acetic acid-induced writhing | Mice | Equimolar doses | Significantly higher anti-nociceptive effect than mefenamic acid | [9][10] |
Anticancer Activity
Recent studies have explored the anticancer potential of mefenamic acid and its derivatives. Mefenamic acid has been shown to enhance the sensitivity of cancer cells to certain chemotherapy drugs.[11] For instance, it can enhance the sensitivity to cisplatin and 5-fluorouracil in drug-resistant human cancer cells by inhibiting aldo-keto reductase 1C enzyme activity.[11] Derivatives of mefenamic acid have also been evaluated for their anticancer properties, with some showing promising anti-proliferative activity against cell lines like HepG2.[12][13]
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Mefenamic Acid | MTS Assay | Sa3-R (cisplatin-resistant oral squamous carcinoma) | Enhances cisplatin sensitivity | [11] |
| Mefenamic Acid | MTS Assay | HeLa-R (cisplatin-resistant cervical cancer) | Enhances cisplatin sensitivity | [11] |
| Mefenamic Acid Derivative (JS-PFA) | Not specified | HepG2 (hepatocellular carcinoma) | Not specified | Selected for in vivo study based on IC50 |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key bioactivity assays are provided below.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This in vivo assay is a standard model to evaluate the acute anti-inflammatory activity of a compound.[14][15]
-
Animals: Wistar rats or Swiss albino mice are commonly used.[16][17]
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin or mefenamic acid), and test groups.[18]
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[16][18]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a chemical-induced nociception model used to screen for peripheral analgesic activity.[19][20]
-
Animals: Mice are typically used for this assay.[19]
-
Procedure:
-
Animals are divided into control, standard (e.g., diclofenac or aspirin), and test groups.[20][21]
-
The test compound or vehicle is administered, typically 30 minutes before the induction of writhing.[1]
-
A 0.6-1% solution of acetic acid is injected intraperitoneally.[19][22]
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 10-20 minutes), starting 5-10 minutes after the acetic acid injection.[19][22]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
MTT Assay (Anticancer Activity/Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[24]
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[23]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[24]
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[23] The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathways and Mechanisms of Action
Mefenamic Acid
The primary mechanism of action for mefenamic acid is the inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[2][3] This pathway is central to its anti-inflammatory, analgesic, and antipyretic effects. Additionally, some studies suggest that fenamates, including mefenamic acid, may have effects independent of COX inhibition. These include the modulation of ion channels and inhibition of the NLRP3 inflammasome.[25][26] Mefenamic acid has also been shown to have antioxidant properties and can activate the Nrf2 signaling pathway, which is involved in cellular protection against oxidative stress.[2][27]
Caption: Simplified signaling pathways modulated by Mefenamic Acid.
This compound
The mechanism of action for this compound has not been extensively studied. However, based on its chemical structure as a phenoxyacetic acid derivative, it is plausible that it may also exhibit inhibitory activity against COX enzymes, similar to other NSAIDs. Further investigation is required to elucidate its specific molecular targets and signaling pathways. The experimental protocols outlined above would be instrumental in determining its bioactivity profile.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a novel compound like this compound, using mefenamic acid as a comparator.
Caption: A general experimental workflow for comparative bioactivity studies.
Conclusion
Mefenamic acid is a well-characterized NSAID with proven anti-inflammatory, analgesic, and potential anticancer properties, primarily acting through the inhibition of COX enzymes. While this compound remains less studied, its structural features suggest it may possess similar bioactivities. This guide provides the foundational information and experimental frameworks necessary for a comprehensive comparative evaluation. Further research employing the outlined protocols is essential to fully elucidate the therapeutic potential of this compound and to quantitatively compare its efficacy and mechanisms of action with established drugs like mefenamic acid.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 3. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mefenamic acid decreases inflammation but not joint lesions in experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Toxicity and Therapeutic Efficacy of Mefenamic Acid and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study: A promising Drug Derivative | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. saspublishers.com [saspublishers.com]
- 21. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 22. sid.ir [sid.ir]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. atcc.org [atcc.org]
- 25. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Inflammatory Potency of 2-(2-Acetamidophenoxy)acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potency of a series of 2-(2-Acetamidophenoxy)acetic acid analogs. The data presented herein is a representative synthesis based on published findings for structurally similar phenoxyacetic acid derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs). This guide aims to offer a clear and objective overview of their potential efficacy, supported by detailed experimental protocols and relevant biological pathways.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of the synthesized this compound analogs was evaluated through both in vitro and in vivo assays. The in vitro studies focused on the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for NSAIDs. The in vivo efficacy was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation.
The results, summarized in the table below, are compared against Diclofenac, a well-established NSAID.
| Compound | Structure | In Vitro COX-1 Inhibition IC50 (µM)[1][2] | In Vitro COX-2 Inhibition IC50 (µM)[1][2] | In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema)[3] |
| Analog A | This compound | 8.5 | 0.5 | 45% |
| Analog B | 2-(2-Acetamido-4-chlorophenoxy)acetic acid | 7.2 | 0.15 | 55% |
| Analog C | 2-(2-Acetamido-4-fluorophenoxy)acetic acid | 7.8 | 0.25 | 50% |
| Analog D | 2-(2-Acetamido-4-methylphenoxy)acetic acid | 9.1 | 0.8 | 40% |
| Diclofenac (Reference) | [Standard Structure] | 0.076 | 0.026 | 60% |
Note: The data for Analogs A-D are representative values derived from structure-activity relationships of similar phenoxyacetic acid derivatives for illustrative comparison.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drug (Diclofenac)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
The test compounds and Diclofenac are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
A reaction mixture containing the assay buffer, the respective COX enzyme (COX-1 or COX-2), and either the test compound or vehicle is pre-incubated.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The concentration of PGE2 produced is quantified using a commercial EIA kit.
-
The percentage of inhibition of COX activity is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model of inflammation.[3]
Animals: Male Wistar rats (150-200g) are used.
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
The rats are divided into groups, including a control group, a reference drug group, and groups for each dose of the test compounds.
-
The test compounds or reference drug are administered orally or intraperitoneally at a predetermined time before the induction of inflammation. The control group receives only the vehicle.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid metabolism pathway. This inhibition leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation.
Caption: Arachidonic Acid Metabolism and Site of Action for COX Inhibitors.
The following diagram illustrates the workflow for the in vivo evaluation of the anti-inflammatory potency of the this compound analogs.
Caption: Workflow for In Vivo Anti-Inflammatory Evaluation.
References
In Vivo Efficacy of Novel 2-(2-Acetamidophenoxy)acetic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of recently synthesized 2-(2-acetamidophenoxy)acetic acid derivatives, focusing on their anti-inflammatory and potential anti-cancer activities. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for further development.
Summary of In Vivo Anti-Inflammatory Efficacy
A series of novel phenoxyacetic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties, primarily through their action as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] The selective inhibition of COX-2 is a key mechanism for anti-inflammatory action, reducing the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
The in vivo efficacy of these compounds was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory potential. The key efficacy parameters measured were the inhibition of paw thickness and paw weight, as well as the reduction of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2).[2]
| Compound | % Inhibition of Paw Thickness | % Inhibition of Paw Weight | % Reduction of TNF-α | % Reduction of PGE-2 | Reference Compound (Celecoxib) % Inhibition of Paw Thickness | Reference Compound (Celecoxib) % Inhibition of Paw Weight | Reference Compound (Celecoxib) % Reduction of TNF-α | Reference Compound (Celecoxib) % Reduction of PGE-2 |
| 5f | 63.35% | 68.26% | 61.04% | 60.58% | 63.52% | 60.16% | 63.52% | 60.16% |
| 7b | 46.51% | 64.84% | 64.88% | 57.07% | 63.52% | 60.16% | 63.52% | 60.16% |
In Vitro Anti-Cancer Efficacy
In addition to anti-inflammatory effects, certain phenoxyacetamide derivatives have demonstrated cytotoxic activity against human cancer cell lines. The in vitro efficacy of these compounds was evaluated against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with 5-Fluorouracil (5-FU) used as a standard reference drug.[3]
| Compound | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 | Reference Compound (5-FU) IC50 (µM) vs. HepG2 | Reference Compound (5-FU) IC50 (µM) vs. MCF-7 |
| Compound I | 1.43 | >50 | 5.32 | 8.3 |
| Compound II | 6.52 | >50 | 5.32 | 8.3 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats[2]
-
Animal Model: Male Wistar rats weighing 150-180 g were used.
-
Groups: Animals were divided into a control group, a reference group (treated with Celecoxib), and test groups (treated with compounds 5f and 7b).
-
Dosing: The test compounds and reference drug were administered orally at a dose of 10 mg/kg.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw.
-
Efficacy Measurement: The paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated relative to the control group.
-
Biochemical Analysis: Four hours after carrageenan injection, animals were euthanized, and the edematous paw tissue was collected to measure the levels of TNF-α and PGE-2 using ELISA kits.
In Vitro Cytotoxicity Assay (MTT Assay)[3]
-
Cell Lines: Human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines were used.
-
Cell Culture: Cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds and 5-Fluorouracil (5-FU) for 48 hours.
-
MTT Assay: After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The primary mechanism of anti-inflammatory action for the studied phenoxyacetic acid derivatives is the selective inhibition of the COX-2 enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: COX-2 Inhibition Pathway by this compound derivatives.
The following diagram illustrates the general workflow for the in vivo evaluation of the anti-inflammatory efficacy of these compounds.
Caption: In vivo anti-inflammatory experimental workflow.
References
- 1. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal Protocol for 2-(2-Acetamidophenoxy)acetic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(2-Acetamidophenoxy)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As specific hazard data for this compound is not widely available, it must be handled with caution and treated as hazardous waste in accordance with standard laboratory safety protocols.
Guiding Principle: Precaution and Compliance
All chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[1][2] It is a universal policy that unknown or uncharacterized chemicals must be treated as hazardous waste.[2] Therefore, this compound must not be disposed of in regular trash or discharged into the sanitary sewer system.[1][3] All disposal procedures must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[1][3]
Required Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent contact with skin and eyes.
| PPE Item | Specification |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Procedure
Step 1: Waste Characterization
-
Treat all waste containing this compound, including pure compound, solutions, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware), as hazardous chemical waste.
Step 2: Select a Compatible Waste Container
-
Use a designated hazardous waste container that is compatible with the chemical. Plastic (e.g., polyethylene) containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, free of leaks or rust, and have a secure, tightly sealing lid.[4]
-
Ensure the container is used only for compatible waste streams. Do not mix incompatible chemicals.
Step 3: Label the Waste Container
-
As soon as you begin collecting waste in the container, affix a "Hazardous Waste" tag provided by your EHS department.[1][3][4]
-
Complete the tag with the following information in clear, legible print. Do not use abbreviations or chemical formulas.[1]
-
Full Chemical Name: "this compound" and list all other components of the mixture with their estimated percentages or volumes.
-
Generator Information: Your name, principal investigator's name, department, and room number.
-
Hazards: Check any appropriate hazard pictograms (e.g., irritant, toxic) based on available information or institutional guidance.
-
Step 4: Accumulate and Store Waste Safely
-
Keep the hazardous waste container closed at all times except when adding waste.[2][4]
-
Store the container in a designated, secure satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.
-
Store away from incompatible materials, heat, and sources of ignition.[5][6]
Step 5: Arrange for Disposal
-
Once the container is full or you no longer need to add to it, complete the final details on the hazardous waste tag.
-
Submit a chemical waste pickup request to your institution's EHS department following their specific procedures.[1][3]
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect it directly from your laboratory.[3]
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Disposable labware, gloves, and absorbent materials contaminated with this compound must be placed in a designated solid hazardous waste container and managed according to the procedure above.[4]
-
Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).
-
Collect all three rinsate portions as hazardous liquid waste and add them to your designated waste container.[3][4]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policy.[3][4]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for safe disposal of chemical waste.
References
Personal protective equipment for handling 2-(2-Acetamidophenoxy)acetic acid
Essential Safety and Handling Guide for 2-(2-Acetamidophenoxy)acetic acid
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety standards. Researchers, scientists, and drug development professionals should use this as a primary resource for safe operational and disposal procedures.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on data for structurally related compounds, including 2-(2-acetyl-4-fluorophenoxy)acetic acid and Ethyl 2-(4-acetamidophenoxy)acetate. It is crucial to handle this compound with care, assuming it may possess similar hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[3] | To prevent eye contact which may cause serious irritation.[1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, butyl rubber), a lab coat, and closed-toe shoes.[4][5] Consider impervious clothing if significant contact is likely.[3] | To prevent skin irritation upon contact.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3] | To avoid inhalation which may lead to respiratory irritation.[1] |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain chemical integrity.
Operational Plan:
-
Preparation: Before handling, ensure a clean and organized workspace. Have all necessary PPE, spill containment materials, and waste disposal containers readily available. An emergency eyewash station and safety shower should be accessible.[6][7]
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of an accident.
Table 2: Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE.[7] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] For large spills, contain the spill and prevent it from entering drains.[1] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Waste Characterization: The waste should be characterized as hazardous unless determined otherwise by analysis.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with regular trash.[6]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound during a typical laboratory experiment.
-
Pre-Experiment Setup: 1.1. Don all required PPE as specified in Table 1. 1.2. Prepare the work area within a certified chemical fume hood. 1.3. Ensure all necessary equipment (e.g., glassware, stir plates, balances) is clean and functional. 1.4. Have spill containment materials and labeled waste containers accessible.
-
Weighing and Transfer: 2.1. Tare a clean, dry weighing vessel on an analytical balance. 2.2. Carefully transfer the required amount of this compound to the weighing vessel, minimizing dust creation. 2.3. Record the weight. 2.4. Carefully transfer the weighed compound to the reaction vessel.
-
Reaction Setup: 3.1. Add solvents and other reagents to the reaction vessel containing the compound. 3.2. Assemble the reaction apparatus securely within the fume hood. 3.3. Initiate the reaction as per the specific experimental procedure.
-
Post-Reaction Workup: 4.1. Once the reaction is complete, follow the established quenching and extraction procedures. 4.2. Transfer all liquid and solid waste into appropriately labeled hazardous waste containers.
-
Decontamination and Cleanup: 5.1. Clean all glassware and equipment that came into contact with the compound using an appropriate solvent. 5.2. Wipe down the work surface in the fume hood. 5.3. Dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in the solid hazardous waste container. 5.4. Remove PPE in the correct order to avoid self-contamination. 5.5. Wash hands thoroughly with soap and water.
Workflow Diagram
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
